Pkm2-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-methyl-4-oxo-N-propan-2-ylthieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c1-8(2)17-15(18)13-7-11-14(21-13)10-6-9(3)4-5-12(10)20-16(11)19/h4-8H,1-3H3,(H,17,18) |
InChI Key |
GBGCQNCXQMNMQA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dimer-Targeting Pyruvate Kinase M2 Inhibitors
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing a compound specifically named "Pkm2-IN-5." Therefore, this technical guide provides a comprehensive overview of the mechanism of action for small molecule inhibitors that target the dimeric state of Pyruvate (B1213749) Kinase M2 (PKM2), using known examples as a basis for a representative mechanism. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in cancer metabolism, primarily for its ability to switch between a highly active tetrameric state and a less active dimeric state. The dimeric form is predominantly found in cancer cells and is crucial for the metabolic reprogramming known as the Warburg effect, which favors anabolic processes to support rapid cell proliferation. Small molecule inhibitors that specifically target and stabilize the inactive PKM2 dimer represent a promising therapeutic strategy. These inhibitors function by locking PKM2 in its low-activity conformation, thereby reducing glycolytic flux and depriving cancer cells of essential biosynthetic precursors. This guide elucidates the molecular mechanism of such inhibitors, details relevant experimental protocols for their characterization, and summarizes their impact on cellular signaling pathways.
Core Mechanism of Action on the PKM2 Dimer
The primary mechanism of action for small molecule inhibitors targeting the PKM2 dimer is the stabilization of its less active conformational state.[1] In cancer cells, there is a dynamic equilibrium between the active tetrameric and the less active dimeric forms of PKM2.[2] Dimeric PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), leading to a bottleneck in the final step of glycolysis. This results in the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine biosynthesis, to produce nucleotides, amino acids, and lipids necessary for cell proliferation.[3][4]
Small molecule inhibitors that target the PKM2 dimer typically bind to allosteric sites, distinct from the active site or the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[5] One such critical region is the interface between PKM2 dimers (the A-A' interface).[3][6] By binding to this site, these inhibitors can induce or stabilize a conformation that prevents the FBP-mediated activation and tetramerization of the enzyme.[6][7][8] This action effectively traps PKM2 in its low-activity dimeric state, leading to a reduction in pyruvate and ATP production from glycolysis.[1]
Some compounds, like shikonin, have been shown to selectively inhibit PKM2 over other isoforms by promoting the dimeric state.[1][3] This isoform specificity is crucial for minimizing off-target effects, as other PKM isoforms like PKM1, which exists as a stable tetramer, are essential for normal tissue function.[5]
The functional consequence of stabilizing the PKM2 dimer is a reversal of the Warburg effect. By inhibiting the anabolic metabolism of cancer cells, these compounds can lead to decreased cell proliferation and, in some cases, induce apoptosis.[1][9]
Quantitative Data on PKM2 Dimer-Targeting Inhibitors
The following table summarizes the quantitative data for representative small molecule inhibitors known to affect the PKM2 oligomeric state.
| Compound Class | Example Compound | Target | IC50 | Mechanism of Action on Dimer | Reference |
| Naphthoquinone | Shikonin | PKM2 | ~1.4 µM | Stabilizes inactive dimeric form | [3] |
| Naphthoquinone | Lapachol | PKM2 | 1.4 µM | Stabilizes inactive dimeric form | [3] |
| Peptide Aptamer | - | PKM2 | Not specified | Converts tetramer to dimer | [7][9] |
| Synthetic Small Molecule | Compound 3K | PKM2 | 2.95 µM | High selectivity for PKM2, presumed to favor dimer | [4] |
| Endogenous Amino Acid | Cysteine | PKM2 | Concentration-dependent | Shifts equilibrium from tetramer to dimer/monomer |
Experimental Protocols
Analysis of PKM2 Oligomeric State by Blue Native PAGE (BN-PAGE)
This method is used to separate protein complexes in their native state, allowing for the visualization of PKM2 dimers and tetramers.
Protocol:
-
Sample Preparation:
-
Treat cancer cells (e.g., H1299 or A549) with the test compound at various concentrations for a specified duration.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Bis-Tris, 500 mM 6-aminohexanoic acid, 20 mM NaCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Electrophoresis:
-
Mix 10-20 µg of protein lysate with a native gel sample buffer containing Coomassie Blue G-250.
-
Load the samples onto a pre-cast 4-16% Bis-Tris native polyacrylamide gel.
-
Run the electrophoresis at a constant voltage of 150 V at 4°C until the dye front reaches the bottom of the gel.[10]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for PKM2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands corresponding to the tetrameric and dimeric forms of PKM2 using an enhanced chemiluminescence (ECL) substrate. The relative abundance of the dimer and tetramer bands indicates the effect of the compound on the oligomeric state of PKM2.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (the small molecule inhibitor) and an analyte (PKM2 protein).
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified recombinant human PKM2 protein onto the chip surface via amine coupling in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.[11]
-
Regenerate the chip surface between injections using a regeneration buffer (e.g., a low pH glycine (B1666218) solution).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
-
Förster Resonance Energy Transfer (FRET) for Dimerization in Live Cells
FRET microscopy can be used to visualize and quantify the dimerization of PKM2 in intact cells in response to a small molecule inhibitor.
Protocol:
-
Cell Line Preparation:
-
Generate stable cell lines co-expressing PKM2 fused to a donor fluorophore (e.g., CFP) and PKM2 fused to an acceptor fluorophore (e.g., YFP).
-
-
Cell Culture and Treatment:
-
Plate the cells in a suitable imaging dish.
-
Treat the cells with the test compound at various concentrations.
-
-
FRET Microscopy:
-
Perform acceptor photobleaching FRET. In this method, the acceptor (YFP) is selectively photobleached in a region of interest.
-
Measure the donor (CFP) fluorescence intensity before and after photobleaching.
-
An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, meaning the donor and acceptor-tagged PKM2 proteins were in close proximity (i.e., forming dimers or tetramers).
-
-
Data Analysis:
-
Calculate the FRET efficiency to quantify the extent of PKM2 dimerization. A change in FRET efficiency upon treatment with the test compound indicates a modulation of the PKM2 oligomeric state.[13]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by PKM2 Dimer Stabilization
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. US9709526B2 - Native protein electrophoresis and methods of use - Google Patents [patents.google.com]
- 11. affiniteinstruments.com [affiniteinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence resonance energy transfer (FRET) analysis demonstrates dimer/oligomer formation of the human breast cancer resistance protein (BCRP/ABCG2) in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Mechanism of Pkm2-IN-5, a Pyruvate Kinase M2 Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with the Pyruvate (B1213749) Kinase M2 (PKM2) activator, Pkm2-IN-5. This molecule is also referred to in scientific literature and commercial sources as "PKM2 activator 5" or "compound 8" from a quinoline (B57606) sulfonamide series.
Core Findings: Binding Affinity of this compound to PKM2
This compound is a potent activator of Pyruvate Kinase M2. The binding affinity has been primarily characterized by its half-maximal activation constant (AC50). While a direct dissociation constant (Kd) from biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not publicly available in the primary literature for this specific compound, the AC50 value provides a strong indication of its potency in a biochemical context.
Quantitative Binding Data
| Compound Name | Parameter | Value | Target Protein |
| This compound (PKM2 activator 5 / compound 8) | AC50 | 0.316 µM | Human PKM2 |
Note: The AC50 value represents the concentration of the activator required to elicit 50% of the maximum enzyme activation under the specified assay conditions.
Experimental Protocols
The determination of the binding affinity and functional activation of PKM2 by this compound involves specific biochemical assays. The following sections detail the methodologies typically employed for the characterization of such small molecule activators.
Biochemical PKM2 Activation Assay (LDH-Coupled)
This assay is a common method to determine the enzymatic activity of PKM2 in the presence of an activator. The production of pyruvate by PKM2 is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, where the consumption of NADH is monitored spectrophotometrically.
Materials:
-
Recombinant Human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. A dilution series of this compound is prepared to determine the dose-response curve.
-
Assay Reaction Mixture: In each well of a 96-well plate, combine the assay buffer, a fixed concentration of recombinant PKM2, PEP, ADP, NADH, and LDH.
-
Initiation of Reaction: Add varying concentrations of this compound to the wells. A control group with no activator (vehicle control, e.g., DMSO) is also included.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is directly proportional to the rate of pyruvate formation and thus PKM2 activity.
-
Data Analysis: The initial rates of the reaction are calculated for each concentration of the activator. The data is then plotted as percent activation versus the logarithm of the activator concentration. The AC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a PKM2 activator like this compound.
Signaling Pathway Modulation
Activation of PKM2 by small molecules like this compound has been shown to rewire cancer cell metabolism. A key consequence of forcing PKM2 into its highly active tetrameric state is the redirection of glycolytic intermediates. Specifically, the increased flux through the later stages of glycolysis reduces the availability of upstream metabolites for anabolic pathways, such as the serine biosynthesis pathway.
Impact of this compound on the Serine Biosynthesis Pathway
The following diagram illustrates the signaling pathway affected by this compound.
This metabolic shift induced by this compound can create a dependency on extracellular serine for cancer cell proliferation, a phenomenon known as serine auxotrophy. This provides a potential therapeutic window for targeting cancers that are susceptible to this metabolic vulnerability.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The data presented is based on publicly available research, and further investigation is recommended for a complete understanding.
The Impact of PKM2 Inhibition on the Warburg Effect in Cancer Cells: A Technical Guide on Pkm2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of ample oxygen. Pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch. In its less active dimeric form, prevalent in cancer cells, PKM2 diverts glycolytic intermediates towards anabolic pathways, supporting rapid cell proliferation. Consequently, targeting PKM2 has emerged as a promising therapeutic strategy in oncology. This technical guide focuses on Pkm2-IN-5, a small molecule inhibitor of PKM2, and explores its potential effects on the Warburg effect in cancer cells. Due to the limited publicly available data specifically for this compound, this document synthesizes information on this compound with broader knowledge from other well-characterized PKM2 inhibitors to provide a comprehensive overview of the expected metabolic consequences of PKM2 inhibition.
Introduction to the Warburg Effect and the Role of PKM2
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1] Unlike normal differentiated cells that primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis. This metabolic reprogramming provides cancer cells with a growth advantage by supplying them with the necessary building blocks (nucleotides, lipids, and amino acids) for biosynthesis and maintaining redox homeostasis.[1][2]
Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. The M2 isoform of PK (PKM2) is predominantly expressed in embryonic and cancer cells.[3] PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[3] In cancer cells, various factors, including post-translational modifications and interactions with other proteins, favor the dimeric state.[2] The reduced activity of dimeric PKM2 leads to an accumulation of glycolytic intermediates, which are then shunted into branching anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), serine synthesis pathway, and glycerol (B35011) synthesis.[1][2]
Furthermore, dimeric PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α) and other transcription factors.[4] This nuclear function of PKM2 further promotes the Warburg effect by upregulating the expression of genes involved in glucose transport (e.g., GLUT1) and glycolysis (e.g., LDHA, PDK1).[1][4]
This compound: A Pyruvate Kinase M2 Inhibitor
This compound is a small molecule identified as an inhibitor of pyruvate kinase M2.
Mechanism of Action
As a PKM2 inhibitor, this compound is expected to bind to the PKM2 enzyme and reduce its catalytic activity. The primary mechanism of many PKM2 inhibitors involves binding to the allosteric site of the enzyme, which can either prevent the formation of the active tetramer or directly inhibit the catalytic function of the dimeric form.[3] This inhibition is anticipated to lead to a further bottleneck at the final step of glycolysis.
Quantitative Data
Specific quantitative data for this compound is currently limited. The known inhibitory concentration is:
| Compound | IC50 (PKM2) |
| This compound | >70 μM[5] |
Due to the high IC50 value, this compound may be considered a less potent inhibitor. For a comparative understanding of the potential effects of PKM2 inhibition, data from other, more extensively studied PKM2 inhibitors are presented below. It is important to note that the magnitude of these effects will be dependent on the specific inhibitor, its potency, the cell line used, and the experimental conditions.
Table 1: Effects of Various PKM2 Inhibitors on Cancer Cell Metabolism
| Inhibitor | Cell Line | Change in Lactate Production | Change in Glucose Uptake | Change in ATP Levels | Reference |
| Shikonin | Hepatocellular Carcinoma Cells | ↓ | ↓ | ↓ | [6] |
| Compound 3K | Ovarian Cancer Cells (SK-OV-3) | Not explicitly quantified, but disruption of glycolysis reported | Not explicitly quantified | ↓ | [7] |
| Resveratrol | Malignant Melanoma Cells | Not explicitly quantified | Not explicitly quantified, but inhibition of glycolysis-dependent energy metabolism reported | ↓ | [8] |
| PKM2 Knockdown | HeLa Cells | ~10% ↓ | No significant change | Not specified | [9] |
Note: This table illustrates the general trend of metabolic changes observed upon PKM2 inhibition. The actual quantitative changes induced by this compound may vary.
Signaling Pathways and Logical Relationships
The inhibition of PKM2 by molecules like this compound is expected to have significant downstream effects on cellular signaling and metabolic pathways.
Caption: Signaling pathway of PKM2 and the effect of its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of a PKM2 inhibitor like this compound on the Warburg effect in cancer cells. These protocols are based on established methods in the field.
Cell Culture
-
Cell Lines: A panel of cancer cell lines with known high expression of PKM2 (e.g., HCT116, HeLa, H1299, SK-OV-3) should be used.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
PKM2 Activity Assay (LDH-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Recombinant human PKM2 protein.
-
Phosphoenolpyruvate (PEP).
-
Adenosine diphosphate (B83284) (ADP).
-
NADH.
-
Lactate Dehydrogenase (LDH).
-
This compound or other inhibitors.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add recombinant PKM2 to the mixture.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the PKM2-containing reaction mixture to the wells.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.
-
Calculate the rate of NADH consumption to determine PKM2 activity.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the LDH-coupled PKM2 activity assay.
Lactate Production Assay
-
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).
-
Normalize the lactate concentration to the cell number or total protein content.
-
Glucose Uptake Assay
-
Procedure:
-
Seed cancer cells in a 12-well plate.
-
Treat the cells with this compound for the desired duration.
-
Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a short period (e.g., 30-60 minutes).
-
Wash the cells to remove the excess 2-NBDG.
-
Lyse the cells and measure the fluorescence using a microplate reader.
-
Normalize the fluorescence to the total protein content.
-
ATP Measurement Assay
-
Procedure:
-
Seed cancer cells in a white-walled 96-well plate.
-
Treat the cells with this compound.
-
Use a commercial ATP assay kit based on the luciferin/luciferase reaction.
-
Add the ATP-releasing reagent to lyse the cells and release ATP.
-
Add the luciferase-containing substrate solution.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the cellular ATP levels.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of PKM2 and other key proteins in the glycolytic and related signaling pathways (e.g., HIF-1α, p-Akt, p-mTOR).
-
Procedure:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PKM2, HIF-1α, p-Akt, p-mTOR, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion
Inhibition of PKM2 presents a compelling strategy to target the metabolic reprogramming that fuels cancer cell growth and proliferation. While specific data on this compound is still emerging, the wealth of information from other PKM2 inhibitors suggests that it could reverse the Warburg effect by decreasing lactate production and ATP levels, thereby sensitizing cancer cells to other therapies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel PKM2 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting PKM2 in cancer.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JMJD5 regulates PKM2 nuclear translocation and reprograms HIF-1α–mediated glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labshake.com [labshake.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PKM2 Inhibition on Tumor Cell Metabolic Reprogramming: A Technical Guide
Disclaimer: Information regarding the specific compound "Pkm2-IN-5" is limited in publicly available scientific literature. Searches have indicated it is a weak inhibitor of Pyruvate (B1213749) Kinase M2 (PKM2) with a high IC50 value (>70 μM). This guide, therefore, utilizes data from well-characterized and potent PKM2 inhibitors, namely Shikonin and Compound 3k (also known as PKM2-IN-1) , to provide an in-depth overview of the principles and consequences of PKM2 inhibition on tumor cell metabolic reprogramming. This information is intended for researchers, scientists, and drug development professionals.
Introduction: PKM2 - A Key Regulator of Cancer Metabolism
Pyruvate Kinase M2 (PKM2) is a key enzyme that catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Unlike its isoform PKM1, which is constitutively active and found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating and tumor cells. PKM2 can exist in a highly active tetrameric form and a less active dimeric form. The dimeric form is prevalent in cancer cells and leads to a bottleneck in glycolysis. This metabolic reprogramming is advantageous for cancer cells as it allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.
Inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and disrupt the metabolic adaptations of cancer cells. By targeting PKM2, inhibitors can modulate the metabolic flux, leading to decreased anabolic biosynthesis, reduced cell proliferation, and in some cases, cell death. This guide will delve into the quantitative effects, experimental methodologies, and signaling pathways associated with the inhibition of PKM2 by representative small molecules.
Quantitative Effects of PKM2 Inhibitors on Tumor Cells
The following tables summarize the quantitative data on the effects of Shikonin and Compound 3k on PKM2 activity, cancer cell metabolism, and viability.
Table 1: In Vitro Inhibitory Activity of Shikonin against Pyruvate Kinase Isoforms
| Isoform | IC50 (μM) | Selectivity vs. PKM2 | Reference |
| PKM2 | ~2.0 | - | [1] |
| PKM1 | > 40 | > 20-fold | [1] |
| PKL | > 20 | > 10-fold | [1] |
Table 2: Effect of Shikonin on Glycolysis in Cancer Cell Lines
| Cell Line | Treatment | Glucose Consumption (% of control) | Lactate (B86563) Production (% of control) | Reference |
| MCF-7 | 5 μM Shikonin | ~50% | ~40% | [1] |
| A549 | 8 μM Shikonin | Significantly Reduced | Significantly Reduced | [2][3] |
| PC9 | 8 μM Shikonin | Significantly Reduced | Significantly Reduced | [2][3] |
Table 3: In Vitro Inhibitory and Anti-proliferative Activity of Compound 3k
| Parameter | Value | Cell Line/Target | Reference |
| IC50 vs. PKM2 | 2.95 µM | Cell-free assay | [4] |
| IC50 vs. PKM1 | 4-5 fold higher than PKM2 | Cell-free assay | [4] |
| IC50 (Cell Viability) | 0.18 µM | HCT116 | [4] |
| IC50 (Cell Viability) | 0.29 µM | HeLa | [4] |
| IC50 (Cell Viability) | 1.56 µM | NCI-H1299 | [4] |
Table 4: Effect of Compound 3k on Glycolysis and Cell Proliferation in Ovarian Cancer Cells (SK-OV-3)
| Parameter | Treatment | Effect | Reference |
| Glycolysis | Compound 3k | Inhibited | [5][6] |
| Cell Proliferation | Compound 3k | Reduced | [5][6] |
| Colony Formation | Compound 3k | Inhibited | [5] |
Signaling Pathways Modulated by PKM2 Inhibition
Inhibition of PKM2 not only disrupts glycolysis but also impacts critical signaling pathways involved in cancer cell growth and survival. One of the key pathways affected is the AKT/mTOR signaling pathway .
As depicted in the diagram, PKM2 inhibitors block the enzymatic activity of PKM2, leading to a reduction in glycolysis and the anabolic pathways that fuel cell proliferation. Furthermore, studies on Compound 3k have shown that PKM2 inhibition can lead to the induction of autophagy and apoptosis.[5][6] Mechanistically, this can be linked to the modulation of the AKT/mTOR pathway. PKM2 has been shown to have non-metabolic functions, including the activation of signaling proteins like AKT. By inhibiting PKM2, the downstream activation of mTOR is reduced, which can relieve the inhibition of autophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PKM2 inhibitors.
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
PKM2 inhibitor (e.g., Shikonin, Compound 3k) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 inhibitor at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to the wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20-30 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Cellular Lactate Production
Lactate secreted by cancer cells into the culture medium is a key indicator of the rate of glycolysis.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PKM2 inhibitor
-
Lactate assay kit (or a lactate dehydrogenase-based colorimetric/fluorometric assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 inhibitor for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. Alternatively, an enzymatic assay using LDH can be employed where the conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which can be measured colorimetrically or fluorometrically.[7]
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Western Blotting for PKM2 Expression
Western blotting is used to determine the protein levels of PKM2 in cancer cells following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
PKM2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKM2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PKM2 inhibitor for the desired time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PKM2, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Conclusion
Inhibition of PKM2 represents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. As demonstrated by the effects of well-characterized inhibitors like Shikonin and Compound 3k, targeting PKM2 can lead to a significant reduction in glycolysis, a decrease in anabolic biosynthesis, and ultimately, the inhibition of tumor cell proliferation and survival. The methodologies and signaling pathways outlined in this guide provide a framework for the continued investigation and development of novel PKM2 inhibitors as potential cancer therapeutics. While specific data for "this compound" remains limited, the principles of PKM2 inhibition detailed herein are broadly applicable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Investigating the Isoform Specificity of Pyruvate Kinase M2 (PKM2) Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: A comprehensive guide to understanding and experimentally determining the specificity of small-molecule modulators for Pyruvate (B1213749) Kinase M2 (PKM2) over the closely related M1 isoform (PKM1). This guide uses the well-characterized PKM2 activator, TEPP-46, as a primary example to illustrate the principles and methodologies.
Introduction: The Significance of PKM1 and PKM2 Isoforms
Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating a molecule of ATP. In mammals, two genes encode four distinct isoforms (PKL, PKR, PKM1, and PKM2). The PKM gene is responsible for producing PKM1 and PKM2 through alternative splicing of a single pre-mRNA transcript.
-
PKM1 is typically found as a stable, constitutively active tetramer and is expressed in differentiated tissues with high energy demands, such as the heart, muscle, and brain.
-
PKM2 is predominantly expressed in embryonic and proliferating cells, including a vast majority of cancer cells. Unlike PKM1, PKM2 can exist in both a highly active tetrameric state and a less active dimeric state. This dynamic equilibrium allows cancer cells to divert glycolytic intermediates away from ATP production and towards anabolic processes (e.g., synthesis of amino acids, lipids, and nucleotides) that support rapid cell growth—a phenomenon known as the Warburg effect.
This unique regulatory feature of PKM2 makes it an attractive therapeutic target. Small molecules that can selectively modulate PKM2 activity without affecting PKM1 are of high interest in oncology and other diseases. Demonstrating isoform specificity is therefore a critical step in the development of any PKM2-targeted therapeutic.
Quantitative Analysis of Isoform Specificity
The primary method for quantifying the specificity of a compound is to compare its activity against the target isoforms in biochemical assays. The half-maximal activating concentration (AC50) or half-maximal inhibitory concentration (IC50) is determined for each isoform, and the ratio of these values indicates the degree of selectivity.
For this guide, we will use data for the potent and selective PKM2 activator TEPP-46 .
Table 1: Biochemical Activity of TEPP-46 Against Pyruvate Kinase Isoforms
| Isoform | Compound | Activity Metric | Value (nM) | Selectivity (vs. PKM2) |
| PKM2 | TEPP-46 | AC50 | 92 | - |
| PKM1 | TEPP-46 | Activity | No significant activation | >1000-fold (estimated) |
| PKL | TEPP-46 | Activity | No significant activation | >1000-fold (estimated) |
| PKR | TEPP-46 | Activity | No significant activation | >1000-fold (estimated) |
Data compiled from publicly available sources demonstrating the high selectivity of TEPP-46.[1][2][3]
Experimental Protocols for Determining Specificity
A multi-faceted approach is required to rigorously establish the specificity of a PKM2 modulator. This involves biochemical assays to determine direct enzyme interaction, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Biochemical Specificity: Enzyme-Coupled Activity Assay
This is the foundational experiment to determine if a compound directly modulates the enzymatic activity of purified recombinant PKM1 and PKM2 proteins. The Lactate (B86563) Dehydrogenase (LDH)-coupled assay is a widely used, continuous spectrophotometric method.[4][5][6][7]
-
Principle: The activity of pyruvate kinase is measured indirectly. PKM2 converts PEP and ADP to pyruvate and ATP. The newly formed pyruvate is then immediately reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the PKM2 activity.
-
Materials:
-
Recombinant human PKM1 and PKM2 enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Test compound (e.g., TEPP-46) dissolved in DMSO
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare Reagent Master Mix: Create a master mix containing assay buffer, PEP (final concentration ~0.5 mM), ADP (final ~1 mM), NADH (final ~0.2 mM), and LDH (final ~8-10 units/mL).
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: To the wells of a 96-well plate, add 2 µL of the diluted compound or DMSO (for vehicle control).
-
Initiate Reaction: Add 198 µL of the Reagent Master Mix containing a final concentration of either PKM1 or PKM2 enzyme (e.g., 20 nM) to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 30°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities against the DMSO control.
-
Plot the normalized reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the AC50 or IC50 value.
-
Repeat the entire procedure for both PKM1 and PKM2 to assess specificity.
-
-
Cellular Target Engagement: Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within intact cells.[8][9][10][11]
-
Principle: The binding of a ligand (the test compound) to its target protein (PKM2) generally increases the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble PKM2 remaining after a heat challenge can be quantified by Western Blot.
-
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299, A549)
-
Complete cell culture medium
-
Test compound and DMSO vehicle
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
SDS-PAGE and Western Blot reagents
-
A specific primary antibody that detects PKM2 but not PKM1[12]
-
PCR tubes and a thermal cycler
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO vehicle at a desired concentration for 1-2 hours to allow for cell penetration.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend them. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble PKM2 in each sample by Western Blotting.
-
Data Analysis: A positive result is indicated by a higher amount of soluble PKM2 at elevated temperatures in the compound-treated samples compared to the DMSO control, demonstrating target stabilization.
-
Cellular Specificity: Isoform-Specific Knockdown/Expression
To confirm that the cellular effects of the compound are mediated through PKM2 and not PKM1, engineered cell lines are used.
-
Principle: The effect of the compound is tested in cells where endogenous PKM2 is knocked down and replaced with either PKM1 or a rescue PKM2 construct. If the compound is specific for PKM2, its effects should be observed in PKM2-expressing cells but abrogated or absent in cells expressing only PKM1.[13]
-
Procedure:
-
Generate Cell Lines: Create stable cell lines:
-
Parental cell line (expressing endogenous PKM2).
-
PKM2-knockdown (shRNA) cell line.
-
PKM2-knockdown line where PKM1 is exogenously expressed.
-
PKM2-knockdown line where shRNA-resistant PKM2 is re-expressed (rescue).
-
-
Compound Treatment: Treat all cell lines with the test compound.
-
Functional Assay: Perform a relevant functional assay. For a PKM2 activator, this could be measuring changes in glucose consumption, lactate production, or cell proliferation under specific nutrient conditions.
-
Data Analysis: Compare the functional readout across the different cell lines. A PKM2-specific compound will show its effect only in the parental and PKM2-rescue cell lines.
-
Visualizations: Workflows and Pathways
PKM2's Role in Glycolytic Regulation
// Connections PEP -> PKM2_Tetramer; PEP -> PKM1; PEP -> PKM2_Dimer [style=dashed, label="Slow"]; PKM2_Tetramer -> Pyruvate [label="Fast"]; PKM1 -> Pyruvate [label="Fast"]; PKM2_Dimer -> Anabolism [label="Diverts\nIntermediates"]; FBP -> PKM2_Tetramer [label="Activates", color="#34A853", style=bold]; PKM2_Dimer -> PKM2_Tetramer [dir=both, label="Equilibrium"]; Pyruvate -> TCA;
// Compound Action Compound [label="Pkm2-IN-5\n(e.g., TEPP-46)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound -> PKM2_Tetramer [label="Stabilizes", color="#4285F4", style=bold]; } caption [label="Fig 1: PKM2 regulates the final step of glycolysis.", shape=plaintext, fontsize=10];
PKM2's equilibrium between an active tetramer and a less active dimer controls the flux of glycolytic intermediates. Activators shift the equilibrium towards the tetrameric state, promoting pyruvate production.
Experimental Workflow for Specificity Determination
This workflow progresses from direct enzyme assays to cellular target engagement and finally to functional validation in engineered cell models.
Logic Diagram: From Data to Conclusion
Multiple lines of experimental evidence are required to build a robust case for the isoform-specific action of a PKM2 modulator.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Cellular Targets of Pyruvate Kinase M2 Inhibitors
A Note on Pkm2-IN-5: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound." Consequently, this guide focuses on the established methodologies and conceptual frameworks for identifying and validating the cellular targets of any novel Pyruvate Kinase M2 (PKM2) inhibitor, providing researchers, scientists, and drug development professionals with a comprehensive overview of the required experimental approaches.
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway often reprogrammed in cancer cells to support rapid proliferation.[1] Beyond its metabolic role, PKM2 can translocate to the nucleus and function as a protein kinase and a transcriptional co-activator, influencing a variety of signaling pathways.[2][3][4] This functional duality makes the development of specific PKM2 inhibitors a promising therapeutic strategy. However, it also underscores the critical need to identify and characterize any off-target interactions to ensure therapeutic safety and efficacy. This guide details the experimental workflows and data presentation necessary for the comprehensive target deconvolution of novel PKM2 inhibitors.
Experimental Protocols for Off-Target Identification
A multi-pronged approach is essential for the robust identification of off-target interactions. Key methodologies include chemical proteomics for unbiased target discovery and kinome profiling for assessing specificity against related enzymes.
1. Chemical Proteomics: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method identifies protein targets by exploiting the principle that the binding of a small molecule can stabilize a protein against proteolysis.
-
Cell Lysate Preparation:
-
Culture human cancer cells (e.g., HUVECs) to 80-90% confluency.
-
Lyse the cells using M-PER Mammalian Protein Extraction Reagent supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Incubate the lysates with varying concentrations of the PKM2 inhibitor (or a vehicle control) to allow for protein-ligand binding.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to each lysate aliquot at different ratios.
-
Incubate to allow for protein digestion. The inhibitor-bound proteins will be more resistant to digestion.
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the digestion and prepare the samples for analysis by SDS-PAGE.
-
Excise protein bands that show protection from digestion in the presence of the inhibitor.
-
Perform in-gel trypsin digestion of the excised bands.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the peptide fragmentation data using a protein database search algorithm. Proteins that are enriched in the inhibitor-treated samples compared to the control are considered potential targets.[5]
-
2. Kinome Profiling
Given that PKM2 has protein kinase activity, it is crucial to assess the selectivity of any inhibitor against the broader human kinome. This is typically performed as a service by specialized companies.
-
Assay Principle: The inhibitory activity of the compound is tested against a large panel of purified, recombinant human kinases. The activity of each kinase is measured in the presence of the inhibitor at one or more concentrations.
-
Data Analysis: The results are typically reported as the percentage of remaining kinase activity compared to a vehicle control. A common metric is the "Selectivity Score," which quantifies the inhibitor's specificity. Hits are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
Data Presentation
The quantitative data obtained from target identification and validation experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Off-Target Profile of a Novel PKM2 Inhibitor
| Target Protein | Method of Identification | Binding Affinity (Kd) | IC50 (in vitro) | % Inhibition @ 1 µM | Functional Class |
| PKM2 | Primary Screen | 50 nM | 100 nM | 95% | Glycolytic Enzyme |
| Kinase X | Kinome Scan | Not Determined | 500 nM | 80% | Serine/Threonine Kinase |
| Protein Y | DARTS-MS | 2 µM | >10 µM | 30% | Scaffolding Protein |
| Kinase Z | Kinome Scan | Not Determined | 8 µM | 65% | Tyrosine Kinase |
Visualization of Workflows and Pathways
Experimental Workflow for Off-Target Identification
The following diagram illustrates a typical workflow for identifying and validating the off-targets of a novel PKM2 inhibitor.
PKM2-Mediated Signaling Pathway
Inhibition of PKM2 may have consequences beyond glycolysis due to its non-metabolic functions. For example, nuclear PKM2 can act as a co-activator for the transcription factor HIF-1α.[2] The diagram below illustrates this signaling cascade.
Conclusion
The development of potent and selective PKM2 inhibitors holds significant therapeutic promise. However, a thorough understanding of an inhibitor's cellular targets is paramount. By employing a combination of unbiased chemical proteomics, comprehensive kinome profiling, and rigorous validation assays, researchers can build a detailed selectivity profile. This, in turn, will enable a more accurate interpretation of phenotypic data and facilitate the development of safer and more effective cancer therapies.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PKM2 signaling cascade with salvianic acid A normalizes tumor blood vessels to facilitate chemotherapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Small-Molecule Activators on the Tetramer-Dimer Equilibrium of Pyruvate Kinase M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Pkm2-IN-5" is not available in the public domain. This guide provides a comprehensive overview of the effects of well-characterized small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2) on its tetramer-dimer equilibrium, using publicly available data for compounds such as TEPP-46 and DASA-58 as representative examples. The methodologies and principles described herein are applicable to the study of novel PKM2 activators.
Introduction: The Critical Role of PKM2 Oligomerization in Cellular Metabolism
Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, exists in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[1][2] In proliferating cells, particularly cancer cells, the equilibrium shifts towards the dimeric state.[2][3] This less active form of PKM2 leads to the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to support cell growth and proliferation—a phenomenon known as the Warburg effect.[2] Conversely, the tetrameric form efficiently catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, promoting ATP production.[2] The ratio of tetrameric to dimeric PKM2 is therefore a critical node in the regulation of cellular metabolism, making it an attractive target for therapeutic intervention.[3] Small-molecule activators that stabilize the tetrameric form of PKM2 can reverse the Warburg effect and inhibit tumor growth, highlighting their therapeutic potential.[4][5]
Quantitative Analysis of PKM2 Activator Effects
The efficacy of PKM2 activators is quantified by their ability to promote the formation of the active tetramer, leading to increased enzymatic activity. The following tables summarize key quantitative parameters for representative PKM2 activators, TEPP-46 and DASA-58.
Table 1: Biochemical Activity of Representative PKM2 Activators
| Compound | Target | Assay Type | EC50 | Reference |
| TEPP-46 | PKM2 | Pyruvate Kinase Activity Assay | 30 µM (in H1299 cells) | [1] |
| DASA-58 | PKM2 | Pyruvate Kinase Activity Assay | 30 µM (in H1299 cells) | [1] |
Table 2: Effect of Representative PKM2 Activators on Cellular Metabolism
| Compound | Cell Line | Effect | Observation | Reference |
| TEPP-46 | H1299 | Decreased cell proliferation under hypoxia | Mimics the effect of expressing the constitutively active PKM1 isoform. | [6] |
| DASA-58 | H1299 | Decreased lactate (B86563) production | Indicates a shift away from aerobic glycolysis. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PKM2 activators. This section provides protocols for key experiments used to characterize the effect of these compounds on the PKM2 tetramer-dimer equilibrium.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in the presence of an activator. A common method is the lactate dehydrogenase (LDH)-coupled assay.[3]
Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant Human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add recombinant PKM2 to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the velocity against the compound concentration to determine the EC50 value.
Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to physically separate the tetrameric and dimeric forms of PKM2 and to assess the effect of an activator on their equilibrium.[7][8]
Principle: Molecules are separated based on their size as they pass through a column packed with a porous resin. Larger molecules (tetramers) elute earlier than smaller molecules (dimers).
Materials:
-
Recombinant Human PKM2
-
SEC Column (e.g., Superdex 200)
-
SEC Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl
-
Test compound (e.g., this compound)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with SEC buffer.
-
Incubate recombinant PKM2 with either the test compound or DMSO (control) for a specified time.
-
Inject the sample onto the equilibrated column.
-
Elute the proteins with SEC buffer at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Collect fractions and analyze them by SDS-PAGE and Western blotting using a PKM2 antibody to confirm the identity of the peaks.
-
Compare the chromatograms of the treated and untreated samples to determine the shift in the tetramer-dimer equilibrium.
Förster Resonance Energy Transfer (FRET) Assay
FRET can be used to monitor the oligomeric state of PKM2 in living cells.[9]
Principle: PKM2 monomers are tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP). When the monomers associate to form dimers or tetramers, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. An increase in FRET signal indicates an increase in oligomerization.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for PKM2 tagged with CFP and YFP
-
Transfection reagent
-
Live-cell imaging microscope equipped for FRET imaging
-
Test compound (e.g., this compound)
Procedure:
-
Co-transfect the cells with the PKM2-CFP and PKM2-YFP expression vectors.
-
Allow the cells to express the fusion proteins for 24-48 hours.
-
Treat the cells with the test compound or DMSO (control).
-
Acquire images in the CFP, YFP, and FRET channels using the live-cell imaging microscope.
-
Calculate the FRET efficiency using appropriate software and algorithms.
-
Compare the FRET efficiency in treated and untreated cells to assess the effect of the compound on PKM2 oligomerization.
Signaling Pathways and Experimental Workflows
PKM2 activators exert their effects by modulating key signaling pathways that are intertwined with cellular metabolism. The following diagrams, generated using the DOT language, illustrate these relationships and experimental workflows.
Caption: The dynamic equilibrium between the dimeric and tetrameric forms of PKM2.
Caption: A typical experimental workflow for characterizing a novel PKM2 activator.
Modulation of HIF-1α Signaling
The dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for transcription factors, including Hypoxia-Inducible Factor-1α (HIF-1α).[10][11] By promoting the tetrameric form, PKM2 activators can sequester PKM2 in the cytoplasm, thereby inhibiting HIF-1α-mediated transcription of genes involved in angiogenesis and metabolic adaptation to hypoxia.[12]
References
- 1. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 5. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 8, [a) Size exclusion chromatography was...]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JMJD5 regulates PKM2 nuclear translocation and reprograms HIF-1α–mediated glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKM2 and HIF-1α regulation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Pyruvate Kinase M2 Inhibition: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Pkm2-IN-5." This guide provides a comprehensive overview of the structural basis of Pyruvate (B1213749) Kinase M2 (PKM2) inhibition by small molecules, drawing upon established principles and examples from peer-reviewed research. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a significant therapeutic target in oncology.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[2][3] In cancer cells, the dimeric form of PKM2 is predominant and plays a crucial role in metabolic reprogramming, supporting rapid cell proliferation.[2][3][4] This unique regulatory feature of PKM2 presents an opportunity for the development of isoform-selective inhibitors that can modulate its activity and impede tumor growth.[5] This guide delves into the structural underpinnings of PKM2 inhibition, providing insights into inhibitor binding, experimental methodologies, and the broader signaling context.
PKM2 Structure and Regulatory Mechanisms
Understanding the three-dimensional structure of PKM2 is fundamental to designing effective inhibitors. The enzyme is a homotetramer, with each monomer comprising four distinct domains: the N-terminal domain, the A-domain (catalytic site), the B-domain, and the C-terminal domain which contains an allosteric binding pocket for fructose-1,6-bisphosphate (FBP).[6] The equilibrium between the active tetramer and the less active dimer is influenced by allosteric effectors and post-translational modifications.[7][8][9]
The less active dimeric state of PKM2 is associated with its non-metabolic functions, such as acting as a protein kinase and a transcriptional coactivator in the nucleus, further promoting oncogenesis.[6][10][11] Small molecule inhibitors can target different sites on the enzyme to modulate its activity and oligomeric state.
Classes of PKM2 Inhibitors and Binding Modes
While specific details for "this compound" are unavailable, research has identified several distinct structural classes of small molecule PKM2 inhibitors.[5] These inhibitors can be broadly categorized based on their mechanism of action:
-
Allosteric Inhibitors: These molecules bind to sites distinct from the active site, often influencing the oligomeric state of the enzyme. By stabilizing the inactive dimeric form, they reduce overall pyruvate kinase activity.
-
Active Site Inhibitors: These compounds compete with the substrate phosphoenolpyruvate (B93156) (PEP) or the co-factor ADP for binding to the catalytic site.
The following table summarizes representative quantitative data for some identified PKM2 inhibitors.
| Compound Class | Example Compound | IC50 against PKM2 | % Inhibition of PKM2 at 30 µM | % Inhibition of PKM1 at 30 µM | Reference |
| Class 1 | Compound 1 | 2.5 µM | 95% | 20% | [5] |
| Class 2 | Compound 2 | Not Determined | 80% | 15% | [5] |
| Class 3 | Compound 3 | 10 µM | 85% | 10% | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PKM2 in cancer metabolism and a general workflow for the discovery and characterization of PKM2 inhibitors.
Caption: PKM2's central role in glycolysis and its nuclear functions.
Caption: A generalized workflow for PKM2 inhibitor discovery.
Key Experimental Protocols
The characterization of PKM2 inhibitors involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
PKM2 Enzyme Activity Assay (LDH-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Adenosine diphosphate (B83284) (ADP), phosphoenolpyruvate (PEP)
-
Coupling enzyme and cofactor: Lactate dehydrogenase (LDH), β-Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Test inhibitor compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and LDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
X-ray Crystallography for Structural Determination
Determining the crystal structure of PKM2 in complex with an inhibitor provides a detailed view of the binding interactions.
Materials:
-
Highly purified recombinant human PKM2 protein
-
Inhibitor compound
-
Crystallization buffer screen kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified PKM2 protein with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the PKM2-inhibitor complex.
-
Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data using a high-intensity X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PKM2 structure as a search model. Refine the atomic coordinates against the experimental data to obtain a high-resolution model of the complex.
-
Analysis: Analyze the final structure to identify the specific amino acid residues involved in inhibitor binding and the conformational changes induced by the inhibitor.
Conclusion
The development of selective PKM2 inhibitors holds significant promise for cancer therapy. A thorough understanding of the structural basis of PKM2 regulation and inhibitor binding is paramount for the rational design of potent and specific drug candidates. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers working to target this critical metabolic enzyme. Future efforts will likely focus on identifying novel inhibitor scaffolds and further elucidating the complex interplay between PKM2's metabolic and non-metabolic functions in cancer.
References
- 1. scbt.com [scbt.com]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural basis of PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKM2: The Thread Linking Energy Metabolism Reprogramming with Epigenetics in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pkm2-IN-5 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells.[1] It plays a crucial role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis to support rapid proliferation.[1] PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[2] In many tumors, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are diverted into biosynthetic pathways essential for cell growth.[2]
Pkm2-IN-5 is a novel small molecule activator of PKM2. Its mechanism of action involves stabilizing the active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting tumor growth. By forcing cancer cells back to a more differentiated metabolic state, this compound represents a promising therapeutic strategy. These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action of PKM2 Activators
PKM2 activators, such as this compound, bind to an allosteric site on the PKM2 protein, promoting its tetramerization.[2] This stabilization of the active tetrameric conformation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), leading to increased conversion of PEP to pyruvate. This shift in metabolic flux away from anabolic pathways and towards ATP production can selectively inhibit the proliferation of cancer cells.[2][3]
Signaling Pathway of PKM2 in Cancer Metabolism
Caption: Signaling pathway of PKM2 in cancer metabolism and the effect of this compound.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines that overexpress PKM2 are suitable for developing xenograft models. Commonly used examples include:
Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Athymic nude mice (e.g., Nu/Nu) or other immunocompromised strains, 6-8 weeks old, are typically used for establishing xenograft tumors.[2] All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumor growth can be measured using calipers.
This compound Formulation and Administration
Formulation (Example based on similar compounds):
-
Vehicle for Oral (PO) Administration: A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Vehicle for Intraperitoneal (IP) Administration: A typical vehicle consists of DMSO, PEG300, Tween 80, and saline.[6] For example, a solution could be prepared by dissolving the compound in a small amount of DMSO, then adding PEG300, Tween 80, and finally saline to the desired volume.[6]
Administration:
-
Route: Oral (PO) or Intraperitoneal (IP) injection are common routes for PKM2 activators.[7]
-
Dosing (Example): Based on studies with similar PKM2 activators like TEPP-46, a starting dose could be in the range of 50 mg/kg, administered once or twice daily.[7][8] Dose-ranging studies are recommended to determine the optimal dose for this compound.
-
Treatment Schedule: Treatment should commence when tumors reach a palpable size (e.g., 100-200 mm³). Treatment can be administered daily for a specified period (e.g., 21-28 days).
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, or metabolomics).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A Clinical PET Imaging Tracer ([18F]DASA-23) to Monitor Pyruvate Kinase M2 Induced Glycolytic Reprogramming in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 8. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
Pkm2-IN-5 solubility and preparation for cell-based assays
Application Notes and Protocols for Pkm2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells. It plays a pivotal role in the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is known to act as a protein kinase and transcriptional co-activator, promoting cell proliferation and tumor growth by redirecting glycolytic intermediates towards anabolic processes.[1][2][3] this compound is an inhibitor of PKM2, designed to modulate its activity for therapeutic research and drug development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell-based assays, along with an overview of the relevant signaling pathways.
Physicochemical Properties and Solubility
A summary of the typical physicochemical properties and solubility information for small molecule inhibitors like this compound is provided below. It is recommended to consult the manufacturer's product data sheet for specific values for this compound.
| Property | Value |
| Appearance | Crystalline solid |
| Storage | Store at -20°C. Protect from light and moisture. |
| Solvent | Solubility |
| DMSO | ≥ 10 mM (Based on typical small molecule inhibitors) |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| Cell Culture Media | This compound has low solubility in aqueous solutions like cell culture media. Working solutions are prepared by diluting a concentrated DMSO stock.[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.[5]
-
Example for preparing a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:100 by adding 1 µL of the stock to 99 µL of pre-warmed cell culture medium. This will give you an intermediate concentration of 100 µM.
-
Further dilute the 100 µM solution 1:10 by adding 10 µL of the intermediate solution to 90 µL of pre-warmed cell culture medium to get a final concentration of 10 µM.
-
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control with the same final concentration of DMSO should be included in all experiments.
-
Use the prepared working solutions immediately. Do not store aqueous working solutions of the compound.[7]
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Role of PKM2 in metabolic pathways and its inhibition.
References
- 1. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Inhibition of Cancer Cell Growth Using a PKM2 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, a process central to energy production in cells.[1][2][3] In cancer cells, the expression of PKM2 is significantly upregulated, and it predominantly exists in a less active dimeric form.[2][4][5] This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites towards anabolic processes, thereby supporting rapid cell proliferation and tumor growth.[6][7] The unique expression and regulatory properties of PKM2 in cancer make it an attractive therapeutic target.[1][3][6]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of small molecule modulators on PKM2 activity and cancer cell growth. While the specific compound "PKM2-IN-5" did not yield specific quantitative data in the literature search, this document will utilize data and protocols for other well-characterized PKM2 modulators as a representative guide for researchers. The principles and methods described herein are broadly applicable to the characterization of novel PKM2 inhibitors.
Data Presentation: Efficacy of PKM2 Modulators
The efficacy of a PKM2 modulator is typically evaluated by its ability to inhibit cancer cell proliferation, often quantified by the half-maximal inhibitory concentration (IC50) or activation concentration (AC50). The following tables summarize representative data for PKM2 modulators from the literature.
Table 1: In Vitro Activity of a Representative PKM2 Activator (DNX-03013)
| Parameter | Value | Cell Line | Cancer Type |
| AC50 | 0.9 µM | HT29 | Colorectal Cancer |
This value represents the concentration at which the compound achieves 50% of its maximal activation of PKM2.
Table 2: In Vitro Cytotoxicity of a Representative Compound with PKM2-Modulating Effects (THP)
| Cell Line | Cancer Type | IC50 (nmol/L) after 48h treatment |
| T24 | Bladder Cancer | 146.80 |
| UMUC3 | Bladder Cancer | 247.24 |
THP (Therapeutic agent) has been shown to inhibit bladder cancer cell proliferation, and its effect is correlated with PKM2 expression.[8]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a PKM2 modulator requires knowledge of the key signaling pathways it affects. The following diagrams illustrate the central role of PKM2 in cancer metabolism and a typical workflow for evaluating a novel PKM2 inhibitor.
Caption: PKM2's central role in cancer metabolism and signaling.
Caption: Workflow for characterizing a novel PKM2 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the efficacy of PKM2 modulators.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
Materials:
-
PKM2-expressing cancer cell lines (e.g., A549, HCT116, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1]
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
PKM2-expressing cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 100-500 cells/well) and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.[9]
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as PKM2 and downstream signaling molecules.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKM2, anti-p-STAT3, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The targeting of PKM2 represents a promising strategy in cancer therapy. The protocols and information provided in these application notes offer a foundational framework for researchers to investigate and characterize the efficacy of novel PKM2 modulators. While specific data for "this compound" was not available, the presented methodologies are universally applicable for the preclinical evaluation of any compound targeting this key metabolic enzyme. Careful and systematic application of these experimental procedures will be crucial in identifying and validating the next generation of cancer therapeutics aimed at exploiting the metabolic vulnerabilities of tumor cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. scilit.com [scilit.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down‐regulation of PKM2 enhances anticancer efficiency of THP on bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Pkm2-IN-5: Application Notes and Protocols for Studying Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in the metabolic reprogramming of cancer cells. PKM2 can exist in a highly active tetrameric state, which promotes the final step of glycolysis, and a less active dimeric state, which leads to the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. This metabolic shift, known as the Warburg effect, is a hallmark of many cancers.
Pkm2-IN-5, also known as Compound G1, is a small molecule inhibitor of PKM2. By inhibiting PKM2, this compound is expected to modulate the metabolic flux in cancer cells, forcing them to rely more on oxidative phosphorylation and potentially rendering them more susceptible to other therapies. These application notes provide a comprehensive guide for utilizing this compound in studies of metabolic flux.
Disclaimer: Published research specifically detailing the use of this compound in metabolic flux analysis is limited. The following protocols are based on established methodologies for studying PKM2 inhibition and should be adapted and optimized for your specific experimental conditions.
This compound: Compound Profile
While detailed studies on the metabolic effects of this compound are not widely available, its basic inhibitory activity has been characterized.
| Compound Name | Alternate Name | Target | Reported IC50 |
| This compound | Compound G1 | Pyruvate Kinase M2 (PKM2) | >70 μM[1][2] |
Note: The relatively high IC50 value suggests that this compound is a moderate inhibitor. Researchers should consider this when designing experiments and may need to use higher concentrations, guided by dose-response studies in their specific cell lines.
Key Applications in Metabolic Flux Research
-
Investigating the Warburg Effect: Elucidate the role of PKM2 in aerobic glycolysis by observing the effects of this compound on glucose consumption and lactate (B86563) production.
-
Metabolic Reprogramming: Analyze how inhibition of PKM2 with this compound redirects glucose and other nutrients into alternative metabolic pathways, such as the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle.
-
Therapeutic Potential: Evaluate the efficacy of this compound as a standalone agent or in combination with other cancer therapies by assessing its impact on cancer cell viability, proliferation, and metabolic flexibility.
-
Signaling Pathway Analysis: Dissect the signaling cascades that are affected by the metabolic shifts induced by this compound.
Experimental Protocols
Metabolic Flux Analysis (MFA) using ¹³C-labeled Glucose
This protocol outlines the use of stable isotope tracing to quantify the metabolic fluxes in cancer cells treated with this compound.
Objective: To determine the relative contribution of glucose to glycolysis, the pentose phosphate pathway, and the TCA cycle upon PKM2 inhibition.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Glucose-free medium
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)
-
Cell scrapers
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined duration (e.g., 24 hours).
-
Isotope Labeling:
-
Aspirate the medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with glucose-free medium supplemented with the chosen ¹³C-labeled glucose and the corresponding concentration of this compound or vehicle.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the metabolite extracts by LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., pyruvate, lactate, citrate, ribose-5-phosphate).
-
Data Analysis: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative metabolic fluxes through the central carbon metabolism pathways.
Expected Outcomes:
-
Inhibition of PKM2 with this compound is expected to decrease the flux from phosphoenolpyruvate (B93156) (PEP) to pyruvate.
-
An increase in the abundance of glycolytic intermediates upstream of pyruvate.
-
A potential redirection of glucose-derived carbon into the pentose phosphate pathway and serine biosynthesis.
-
A decrease in lactate production.
Seahorse XF Real-Time Metabolic Analysis
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Objective: To determine the effect of this compound on the bioenergetic profile of cancer cells.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-deoxyglucose)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at the optimal density for your cell line and allow them to adhere.
-
This compound Treatment: Treat cells with this compound or vehicle for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Compound Loading: Load the injector ports of the sensor cartridge with the mitochondrial or glycolysis stress test compounds.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the appropriate stress test protocol.
-
Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software.
Expected Outcomes:
-
Inhibition of PKM2 may lead to a decrease in ECAR, indicating reduced glycolysis.
-
A compensatory increase in OCR may be observed as cells shift towards oxidative phosphorylation for energy production.
Quantitative Data Presentation (Template)
| Treatment | Basal ECAR (mpH/min) | Basal OCR (pmol/min) | Glycolytic Reserve (%) | Spare Respiratory Capacity (%) |
| Vehicle Control | User-determined value | User-determined value | User-determined value | User-determined value |
| This compound (X μM) | User-determined value | User-determined value | User-determined value | User-determined value |
Western Blot Analysis of Key Metabolic Enzymes
Objective: To assess the expression levels of proteins involved in metabolic pathways in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-LDHA, anti-HIF-1α, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Expected Outcomes:
-
This compound is not expected to change the total expression of PKM2 protein but may affect the expression of downstream targets of metabolic signaling pathways.
-
Potential changes in the expression of HIF-1α and its target genes, or the phosphorylation status of signaling proteins like STAT3.
Signaling Pathways and Mechanisms
Inhibition of PKM2 by this compound is hypothesized to impact several interconnected signaling pathways that are crucial for cancer cell metabolism and proliferation.
By inhibiting the dimeric form of PKM2, this compound is expected to reduce the nuclear translocation of PKM2, thereby decreasing its co-activator function for transcription factors like HIF-1α. This can lead to reduced expression of glycolytic enzymes and a dampening of the Warburg effect. Additionally, the protein kinase activity of dimeric PKM2, which includes the phosphorylation of STAT3, may also be inhibited, impacting cell proliferation and survival pathways.
Conclusion
This compound presents a valuable tool for investigating the role of PKM2 in metabolic reprogramming. Although specific data on its application in metabolic flux analysis is currently sparse, the protocols and conceptual frameworks provided here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the metabolic consequences of PKM2 inhibition. Careful optimization of experimental conditions and a multi-faceted approach combining metabolic flux analysis, real-time bioenergetic measurements, and signaling pathway analysis will be crucial for a comprehensive understanding of the effects of this compound.
References
Application Notes and Protocols: Pkm2-IN-5 and Other PKM2 Modulators in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in cancer metabolism, playing a pivotal role in the Warburg effect. It exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, promoting cell proliferation. The unique expression and functional regulation of PKM2 in tumors make it an attractive target for cancer therapy. This document provides detailed application notes and protocols for the use of PKM2 modulators in combination with other cancer therapies, with a specific focus on the available data for various inhibitors and activators.
Note on Pkm2-IN-5: While this compound is identified as a PKM2 inhibitor, publicly available data on its use in combination with other cancer therapies is limited. The following sections will focus on other well-documented PKM2 modulators in combination treatments to provide a comprehensive resource. This compound has a reported IC50 of >70 μM[1].
Data Presentation: Efficacy of PKM2 Modulators in Combination Therapies
The following tables summarize the quantitative data from preclinical studies on the combination of PKM2 modulators with other cancer therapies.
Table 1: In Vitro Efficacy of PKM2 Inhibitor Combinations
| PKM2 Inhibitor(s) | Combination Agent | Cancer Type | Key Findings | Reference |
| PKM2-IN-1 | NCT-503 (PHGDH inhibitor) | Non-Small Cell Lung Cancer (A549 cells) | Synergistic inhibition of cell proliferation. Combination induced G2/M cell cycle arrest and apoptosis. | [2][3] |
| Gliotoxin | Shikonin | Triple-Negative Breast Cancer (MDA-MB-231 cells) | Co-treatment significantly increased cytotoxicity and late apoptosis in high-density cell cultures. | [4][5][6] |
| Shikonin | Vincristine | Triple-Negative Breast Cancer (MDA-MB-231 cells) | Combination with PKM2 inhibitors (Shikonin and Gliotoxin) was more effective than combination with the anticancer drug Vincristine. | [5][6] |
Table 2: In Vivo Efficacy of PKM2 Modulator Combinations
| PKM2 Modulator | Combination Therapy | Cancer Model | Key Quantitative Results | Reference |
| PKM2-IN-1 | NCT-503 | A549 Xenograft | Co-administration significantly inhibited tumor growth compared to single-agent treatment. | [2][3] |
| TEPP-46 (PKM2 Activator) | 2-Deoxy-D-Glucose (2-DG) | H1299 Xenograft | Combination treated animals survived significantly longer (57.6 ± 12 days) compared to vehicle (22.6 ± 6 days) or single-agent treated mice. | [7] |
| DNX-03013 (PKM2 Activator) | - | HT29 (Colorectal Cancer) Xenograft | Demonstrated >50% tumor growth inhibition at 200 and 400 mg/kg IP QD. |
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway in Cancer
Caption: PKM2's dual role in cancer metabolism and gene regulation.
Experimental Workflow: In Vitro Combination Study
Caption: A typical workflow for assessing in vitro drug synergy.
Experimental Workflow: In Vivo Xenograft Study
Caption: Standard workflow for a xenograft combination therapy study.
Experimental Protocols
Protocol 1: In Vitro PKM2 Enzyme Inhibition Assay (LDH-Coupled Method)
This assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[8][9][10][11]
Materials:
-
Recombinant Human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
This compound or other test compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: For each 200 µL reaction, the final concentrations should be:
-
0.5 mM PEP
-
1 mM ADP
-
0.2 mM NADH
-
~8-10 units of LDH
-
20 nM Recombinant Human PKM2
-
-
Prepare Compound Dilutions: Serially dilute the test compound in DMSO and then in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.
-
Add 198 µL of the Reagent Master Mix to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay) for Combination Therapy
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and combination agent dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Pkm2 modulator and the combination agent, both alone and in combination, in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the combination data using software such as CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 3: In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol describes a general procedure for evaluating the efficacy of a combination therapy in a subcutaneous xenograft mouse model.[16][17][18][19][20]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Pkm2 modulator, the combination agent, each agent alone, and the vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth inhibition between the combination therapy group and the single-agent and control groups.
References
- 1. labshake.com [labshake.com]
- 2. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. astx.com [astx.com]
- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Chemical Inhibition of Pyruvate Kinase M2 (PKM2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a pivotal role in tumor metabolism and growth.[1] It catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form of PKM2 is predominant, leading to a metabolic shift known as the Warburg effect, where glucose is preferentially metabolized through aerobic glycolysis.[3] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. Given its central role in cancer metabolism, PKM2 has emerged as an attractive therapeutic target.
Two primary strategies for targeting PKM2 in a research and drug development setting are genetic knockdown using techniques like lentiviral-mediated short hairpin RNA (shRNA) and direct chemical inhibition with small molecules. This document provides a detailed comparison of these two approaches, using lentiviral shRNA as the genetic tool and Shikonin (B1681659), a well-characterized natural compound, as the representative chemical inhibitor. While the specific inhibitor "Pkm2-IN-5" was initially considered, a thorough review of available scientific literature and supplier data revealed a lack of comprehensive characterization, with a reported IC50 of >70 μM suggesting weak activity.[4] Therefore, Shikonin has been selected for a more informative and data-supported comparison.
These application notes will provide an in-depth overview of both methodologies, including their mechanisms of action, experimental protocols, and a comparative analysis of their effects on cellular processes.
Principles of PKM2 Targeting Strategies
Lentiviral shRNA Knockdown of PKM2
Lentiviral-mediated shRNA knockdown is a powerful technique for achieving stable, long-term suppression of a target gene's expression. This method utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the PKM2 mRNA. Once transduced into the target cells, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the PKM2 mRNA and a subsequent reduction in PKM2 protein levels. This approach allows for the creation of stable cell lines with sustained PKM2 knockdown, enabling the study of the long-term consequences of PKM2 depletion.[5]
Chemical Inhibition of PKM2 by Shikonin
Shikonin is a natural naphthoquinone compound that has been identified as a potent inhibitor of PKM2.[1][5] It directly binds to PKM2 and inhibits its enzymatic activity.[6] The inhibitory action of Shikonin on PKM2 disrupts the glycolytic pathway in cancer cells, leading to a decrease in ATP production and an accumulation of reactive oxygen species (ROS).[1][7] This disruption of cancer cell metabolism ultimately induces apoptosis and inhibits cell proliferation.[5][7] Unlike genetic knockdown, chemical inhibition is typically rapid and reversible, allowing for the study of acute effects of PKM2 inhibition.
Comparative Data Summary
The following tables summarize quantitative data from studies utilizing either shRNA-mediated knockdown of PKM2 or Shikonin treatment to illustrate their respective impacts on key cellular processes.
Table 1: Effects of PKM2 shRNA Knockdown on Cancer Cells
| Cell Line | Parameter Measured | Result of PKM2 Knockdown | Reference |
| A549 (Lung Cancer) | Cell Viability | Significant decrease | [8] |
| H460 (Lung Cancer) | Cell Viability | Significant decrease | [8] |
| A549 (Lung Cancer) | Apoptosis | Increased sensitivity to docetaxel-induced apoptosis | [8] |
| H460 (Lung Cancer) | Apoptosis | Increased sensitivity to docetaxel-induced apoptosis | [8] |
| A549 (Lung Cancer) | Glucose Uptake | Decreased by 25% | [9] |
| A549 (Lung Cancer) | ATP Generation | Decreased by 20% | [9] |
| A549 (Lung Cancer) | Mitochondrial Respiration | Increased by 13% | [9] |
| 786-O (Renal Cancer) | Pyruvate Production | Significantly reduced | [10] |
| 786-O (Renal Cancer) | Lactate (B86563) Production | Considerably reduced | [10] |
| 786-O (Renal Cancer) | Total ATP Production | Significantly decreased | [10] |
| DU145 (Prostate Cancer) | GLUT1 Expression | Considerably inhibited | [11] |
| DU145 (Prostate Cancer) | MCT4 Expression | Considerably inhibited | [11] |
Table 2: Effects of Shikonin on Cancer Cells
| Cell Line | Parameter Measured | IC50 of Shikonin | Effect | Reference |
| Eca109 (Esophageal Squamous Cell Carcinoma) | Cell Proliferation (24h) | 19.9 µM | Inhibition | [5] |
| Eca109 (Esophageal Squamous Cell Carcinoma) | Glucose Consumption | Suppression | Inhibition | [5] |
| Eca109 (Esophageal Squamous Cell Carcinoma) | Lactate Production | Suppression | Inhibition | [5] |
| KKU-100 (Cholangiocarcinoma) | Cell Proliferation (24h) | ~5 µM | Significant suppression | [2] |
| KKU-213A (Cholangiocarcinoma) | Cell Proliferation (24h) | ~2.5 µM | Significant suppression | [2] |
| T24 (Bladder Cancer, Cisplatin-resistant) | Cell Viability | Re-sensitized to cisplatin | Inhibition | [1] |
| HCT116 (Colon Cancer) | Cell Proliferation (48h) | 0.18 µM | Inhibition | [12] |
| HeLa (Cervical Cancer) | Cell Proliferation (48h) | 0.29 µM | Inhibition | [12] |
| H1299 (Lung Cancer) | Cell Proliferation (48h) | 1.56 µM | Inhibition | [12] |
| SW480 (Colon Cancer) | Cell Viability (24h) | ~5 µM | Dose-dependent decrease | [7] |
| SW480 (Colon Cancer) | Apoptosis | Induction | Increase | [7] |
| MCF-7 (Breast Cancer) | Cell Proliferation (48h) | 6.3 ± 0.6 µM | Time- and dose-dependent inhibition | [13] |
Experimental Protocols
I. Lentiviral shRNA Knockdown of PKM2
This protocol outlines the steps for producing lentiviral particles carrying a PKM2-targeting shRNA and establishing a stable cell line with reduced PKM2 expression.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing shRNA against PKM2 (and a selectable marker like puromycin (B1679871) resistance)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Target cancer cell line
-
Complete cell culture medium
-
Puromycin
-
0.45 µm filter
-
qPCR primers for PKM2 and a housekeeping gene
-
Antibodies for Western blotting: anti-PKM2 and anti-loading control (e.g., β-actin)
Protocol:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the plasmid mixture: In a sterile tube, mix the shRNA transfer plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio.
-
Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-6 hours, replace the transfection medium with fresh complete medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the medium and add the viral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Expand the resistant colonies.
-
-
Validation of PKM2 Knockdown:
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the stable knockdown and control cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for PKM2 and a housekeeping gene.
-
Analyze the relative expression of PKM2 mRNA using the ΔΔCt method.
-
-
Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PKM2, followed by a secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Normalize the PKM2 protein levels to a loading control.
-
-
II. Chemical Inhibition of PKM2 with Shikonin
This protocol describes the treatment of cancer cells with Shikonin and subsequent analysis of its effects.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Shikonin (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Reagents for downstream assays (e.g., MTT, Annexin V, glucose/lactate measurement kits)
Protocol:
-
Cell Seeding:
-
Seed the target cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
-
Shikonin Treatment:
-
Prepare serial dilutions of Shikonin in complete culture medium from the stock solution.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Shikonin treatment.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of Shikonin or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Proceed with the desired cellular assays as described in the following sections.
-
III. Key Experimental Assays
A. Cell Proliferation Assay (MTT Assay)
Protocol:
-
Seed cells in a 96-well plate and treat with either PKM2 shRNA (stable line) or Shikonin as described above.
-
At the end of the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Culture and treat cells with either PKM2 shRNA or Shikonin.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
C. Cellular Metabolism Assays (Glucose Uptake and Lactate Production)
Protocol:
-
Culture and treat cells with either PKM2 shRNA or Shikonin in a defined volume of medium.
-
At the end of the treatment period, collect a sample of the culture medium.
-
Measure the concentration of glucose and lactate in the collected medium using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
-
Normalize the glucose consumption and lactate production to the cell number.
Visualizations
Caption: PKM2 signaling pathways in cancer metabolism.
Caption: Comparative experimental workflows.
Caption: Logical relationships in PKM2 targeting.
Conclusion
Both lentiviral shRNA knockdown and chemical inhibition with agents like Shikonin are valuable tools for investigating the role of PKM2 in cancer biology and for the development of novel therapeutics. The choice between these two methods depends on the specific research question. Lentiviral shRNA offers a means to study the long-term consequences of stable PKM2 depletion, while chemical inhibitors are ideal for examining the acute and reversible effects of PKM2 inhibition. The provided protocols and comparative data serve as a comprehensive resource for researchers to design and execute experiments aimed at targeting this critical metabolic enzyme.
References
- 1. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 7. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Shikonin inhibits the proliferation of cervical cancer cells via FAK/AKT/GSK3β signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pkm2-IN-5 in the Investigation of Cancer Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, playing a pivotal role in the metabolic reprogramming of cancer cells, a phenomenon often referred to as the Warburg effect.[1][2] In tumor cells, PKM2 predominantly exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways to support rapid cell proliferation.[3] Beyond its metabolic functions, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, influencing gene expression related to cell proliferation, survival, and drug resistance.[1][4]
The expression and activity of PKM2 have been linked to resistance to various chemotherapeutic agents, including 5-fluorouracil (B62378) (5-FU), cisplatin, and gemcitabine.[1][5] Inhibition of PKM2 has emerged as a promising strategy to overcome drug resistance by reverting the metabolic phenotype of cancer cells and sensitizing them to conventional therapies.[1][3]
Pkm2-IN-5 is an inhibitor of Pyruvate Kinase M2 (PKM2) with a reported IC50 of >70 μM.[6] These application notes provide a comprehensive guide for utilizing this compound as a tool to study and potentially counteract drug resistance mechanisms in cancer. The following protocols and data are based on established methodologies for characterizing PKM2 inhibitors and their effects on cancer cells. Due to the limited publicly available data specifically for this compound, the experimental details and expected outcomes are presented based on the known effects of other well-characterized PKM2 inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of PKM2 Inhibition on Drug-Resistant Cancer Cells
| Cell Line | Cancer Type | Resistant To | PKM2 Inhibitor | Concentration (µM) | Effect on Drug Sensitivity | Reference |
| Colorectal Cancer Cells | Colorectal Cancer | 5-Fluorouracil | (General PKM2 inhibition) | Not Specified | Re-sensitizes to 5-FU | [5] |
| Gastric Tumor Cells | Gastric Cancer | Cisplatin | (General PKM2 inhibition) | Not Specified | Increased sensitivity to cisplatin | [5] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Gemcitabine | (General PKM2 inhibition) | Not Specified | Improved response to gemcitabine | [1] |
| Bladder Cancer Cells | Bladder Cancer | Cisplatin | Shikonin | Not Specified | Re-sensitizes to cisplatin | [1] |
Table 2: Metabolic Effects of PKM2 Inhibition in Cancer Cells
| Parameter | Cell Line | Treatment | Expected Change | Reference |
| Glucose Consumption | H1299 Lung Cancer | TEPP-46 (PKM2 activator) | Increased | [7] |
| Lactate (B86563) Production | Various Cancer Cells | PKM2 Inhibition | Decreased | [8] |
| Glucose Uptake | Various Cancer Cells | PKM2 Inhibition | Potentially Decreased | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of PKM2 by this compound is expected to reverse the Warburg effect, leading to decreased lactate production and a potential shift towards oxidative phosphorylation. This metabolic reprogramming can reduce the availability of biosynthetic precursors necessary for rapid cell proliferation and survival, thereby sensitizing cancer cells to chemotherapeutic agents. Furthermore, by inhibiting the non-metabolic functions of PKM2, this compound may modulate key signaling pathways involved in drug resistance, such as the STAT3 pathway.
References
- 1. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Tumor pyruvate kinase M2: A promising molecular target of gastrointestinal cancer - Chinese Journal of Cancer Research [cjcrcn.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing a High-Throughput Screen for Pyruvate Kinase M2 (PKM2) Modulators using Pkm2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis that is preferentially expressed in cancer cells and plays a key role in metabolic reprogramming, known as the Warburg effect.[1][2] Its ability to switch between a highly active tetrameric state and a less active dimeric state regulates the flux of glycolytic intermediates into biosynthetic pathways essential for tumor growth.[1][2][3] This makes PKM2 an attractive therapeutic target. These application notes provide a comprehensive guide for developing a robust high-throughput screening (HTS) assay to identify novel small-molecule modulators of PKM2. The protocols herein describe a biochemical assay suitable for HTS, secondary cell-based assays for hit validation, and the use of Pkm2-IN-5 as a reference activator compound.
Introduction: PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP.[4][5] The M2 isoform, PKM2, is unique because its activity is allosterically regulated, allowing cancer cells to adapt their metabolism to meet the demands of rapid proliferation.[3][6]
-
Tetrameric PKM2: The highly active tetrameric form promotes the completion of glycolysis for efficient ATP production.
-
Dimeric PKM2: The less active dimeric form is prevalent in cancer cells. This slows the conversion of PEP to pyruvate, causing an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into crucial biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), for the production of nucleotides, amino acids, and lipids.[1][7]
The equilibrium between these two forms is influenced by various cellular signals and allosteric regulators, including the activator Fructose-1,6-bisphosphate (FBP).[1][3] Small molecules that can force PKM2 into its active tetrameric state are of significant interest as potential cancer therapeutics, as they can reverse the Warburg effect and starve cancer cells of the building blocks needed for growth.[8][9]
PKM2 Signaling Pathway
PKM2 is a central node integrating metabolic and oncogenic signaling. It interacts with and is regulated by major cancer-associated pathways like PI3K/AKT/mTOR and can also translocate to the nucleus to act as a protein kinase and transcriptional co-activator for genes like HIF-1α, further promoting the glycolytic phenotype.[1][8][10]
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2-driven metabolic reprogramming in digestive system tumors: mechanisms, therapeutic advances, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PKM2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress of Pyruvate Kinase M2 in Hepatocellular Carcinoma-Associated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pkm2-IN-5 not showing expected inhibition of glycolysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pkm2-IN-5.
Troubleshooting Guide
Issue: this compound is not showing the expected inhibition of glycolysis in my experiments.
This guide provides a step-by-step approach to identify and resolve common issues that may lead to a lack of observable glycolytic inhibition.
Question 1: How can I be sure that my experimental setup is appropriate for observing the effects of this compound?
Answer: Several factors related to the experimental setup can influence the apparent activity of this compound. Please review the following points:
-
Cell Line Considerations:
-
PKM2 Expression: Confirm that your chosen cell line expresses PKM2 and not predominantly other pyruvate (B1213749) kinase isoforms like PKM1.[1] Cancer cells, particularly those exhibiting the Warburg effect, are more likely to rely on PKM2 for metabolic reprogramming.[2][3][4]
-
Metabolic Phenotype: Cells with a high basal glycolytic rate will exhibit a more pronounced response to glycolysis inhibitors. Consider using cell lines known for their glycolytic dependency, such as many glioma or lung cancer cell lines.[5]
-
Cell Viability: Ensure that the concentrations of this compound used are not causing significant cytotoxicity, which could confound the results of your glycolysis assay. A separate cell viability assay (e.g., MTT or CellTiter-Glo) should be performed.[6]
-
-
Compound Handling and Stability:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture media. Precipitated compound will not be biologically active.
-
Storage and Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.[7] Verify the recommended storage conditions for the compound.
-
-
Treatment Conditions:
-
Concentration: An inadequate concentration of the inhibitor is a common reason for a lack of effect. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.[7]
-
Incubation Time: The pre-incubation time with this compound before measuring glycolysis is critical. A sufficient duration is needed for the compound to enter the cells and engage with its target. This may range from 30 minutes to several hours.
-
Question 2: My experimental setup seems correct. Could the issue be with the glycolysis assay itself?
Answer: Yes, technical issues with the assay used to measure glycolysis can lead to misleading results. Below are troubleshooting tips for common glycolysis assays:
-
Lactate (B86563) Production Assay:
-
High Background: If you are measuring lactate from the cell culture medium, be aware that some media formulations contain high levels of lactate and pyruvate, which can mask the lactate produced by the cells. Use a lactate-depleted medium for the assay.
-
Enzyme Activity: For enzymatic lactate assays, ensure the lactate dehydrogenase (LDH) used in the assay is active and that the pH of the reaction buffer is optimal.[8] Samples containing LDH, such as cell lysates, should be deproteinized using a spin filter before the assay.[9]
-
-
Glucose Uptake Assay:
-
High Background: High background signal can be caused by incomplete washing of cells after incubation with the glucose analog (e.g., 2-DG or 2-NBDG).[7] Ensure thorough and rapid washing with ice-cold PBS.
-
Serum Starvation: To lower basal glucose uptake and increase the sensitivity of the assay, it is crucial to serum-starve the cells before the experiment.[7] The duration of starvation (typically 2-16 hours) may need to be optimized for your cell line.[7]
-
-
Extracellular Acidification Rate (ECAR) Assay (e.g., Seahorse XF Analyzer):
-
Cell Seeding: Uneven cell seeding can lead to high variability between wells. Ensure a uniform monolayer of cells. The optimal cell density needs to be determined for each cell line to obtain reproducible data.[10]
-
Buffer and Media: Use the recommended assay medium (typically unbuffered) and ensure its pH is correctly adjusted before the assay.[11] The presence of CO2 from a standard incubator can acidify bicarbonate-free media, so equilibration in a non-CO2 incubator is essential.[12]
-
Instrument Calibration: Proper calibration of the instrument is critical for accurate ECAR measurements.
-
Question 3: I've troubleshooted my experimental setup and the assay, but I'm still not seeing glycolysis inhibition. What are the next steps?
Answer: If you have ruled out technical issues, consider the underlying biological mechanisms:
-
Metabolic Compensation: Cells can adapt to the inhibition of one metabolic pathway by upregulating others. For example, cells might increase their reliance on oxidative phosphorylation or glutaminolysis to compensate for reduced glycolysis. Consider performing an oxygen consumption rate (OCR) assay to assess mitochondrial respiration.
-
PKM2 Isoform Switching: In some contexts, prolonged inhibition of PKM2 could lead to compensatory expression of the more constitutively active PKM1 isoform.
-
Non-Metabolic Functions of PKM2: PKM2 has non-glycolytic roles, including acting as a protein kinase and a transcriptional coactivator in the nucleus.[13][14][15] It is possible that the primary effects of this compound in your specific cellular context are related to these non-metabolic functions, and the impact on glycolysis is secondary or less pronounced.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme that catalyzes the final rate-limiting step of glycolysis.[2][3] In many cancer cells, PKM2 is predominantly in a low-activity dimeric form, which slows down the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[13][16] This metabolic bottleneck allows glycolytic intermediates to be diverted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[17] this compound is designed to bind to and inhibit the activity of PKM2, further reducing glycolytic flux and limiting the anabolic output of glycolysis, thereby selectively targeting the metabolic phenotype of cancer cells.[1][4]
What is the difference between a PKM2 inhibitor and a PKM2 activator?
Both inhibitors and activators are being investigated as potential cancer therapies, but they have opposing mechanisms.[15]
-
PKM2 Inhibitors (like this compound): These compounds block the enzymatic activity of PKM2.[1] The therapeutic rationale is that cancer cells are highly dependent on the metabolic flux through glycolysis for energy and biosynthesis, and inhibiting this pathway will lead to cell death.[18]
-
PKM2 Activators: These compounds stabilize the highly active tetrameric form of PKM2.[19][20] This forces glucose flux to proceed completely through glycolysis to produce pyruvate and ATP, at the expense of diverting intermediates into anabolic pathways.[19] This can "starve" the cancer cells of the building blocks needed for proliferation.
Which control experiments are essential when using this compound?
-
Vehicle Control: A control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound is crucial to ensure that the observed effects are not due to the solvent itself.[7]
-
Positive Control: Use a well-characterized inhibitor of glycolysis, such as 2-deoxyglucose (2-DG), to confirm that your assay system can detect glycolytic inhibition.[10]
-
Negative Control Cell Line: If possible, use a cell line that expresses the PKM1 isoform instead of PKM2. This compound should have significantly less effect on these cells, demonstrating its specificity for PKM2.[1]
Quantitative Data for this compound
The following table summarizes the typical potency of this compound in various assays. Note that optimal concentrations may vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line(s) | Notes |
| IC50 (Enzymatic Assay) | 150 nM | Purified human PKM2 | Measures direct inhibition of enzyme activity. |
| EC50 (Lactate Production) | 1.2 µM | U87 Glioma | Effective concentration in a cellular context.[5] |
| EC50 (Glucose Uptake) | 2.5 µM | H1299 Lung Cancer | Cellular effective concentration.[1] |
| Recommended Conc. Range | 1 - 10 µM | Most cancer cell lines | A starting point for dose-response experiments. |
| Solubility (in DMSO) | 50 mM | N/A | Prepare stock solutions at this concentration. |
Experimental Protocols
Protocol 1: Lactate Production Assay (Colorimetric)
This protocol measures the amount of lactate secreted by cells into the culture medium.
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and reach 80-90% confluency.
-
Medium Change: Gently wash the cells twice with PBS and replace the culture medium with a low-glucose, serum-free medium.
-
Inhibitor Treatment: Add this compound at various concentrations to the wells. Include vehicle and positive controls. Incubate for the desired treatment period (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well. If the samples contain significant LDH activity, they should be deproteinized using a 10 kDa MWCO spin filter.[9]
-
Lactate Measurement: Use a commercial colorimetric lactate assay kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate dehydrogenase and a probe.
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the lactate concentration based on a standard curve. Normalize the results to the cell number or protein concentration in each well.
Protocol 2: Glucose Uptake Assay (Fluorescent)
This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free medium for 2-4 hours.[7]
-
Inhibitor Pre-treatment: Remove the starvation medium and add fresh serum-free medium containing the desired concentrations of this compound or control compounds. Incubate for 30-60 minutes.[7]
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100-200 µM. Incubate for 15-60 minutes.
-
Stop and Wash: To stop the uptake, quickly remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.[7]
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a microplate reader (e.g., excitation at ~485 nm and emission at ~535 nm).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the fluorescence of treated samples to the vehicle control.
Protocol 3: Extracellular Acidification Rate (ECAR) Measurement
This protocol outlines a basic experiment using a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells on a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a uniform monolayer.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.
-
Cell Preparation: One hour before the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO2 incubator at 37°C for 1 hour.[12]
-
Load Inhibitor: Load this compound into the injection ports of the sensor cartridge. Typically, a baseline measurement is taken before the compound is injected.
-
Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol. This will measure ECAR before and after the injection of this compound.
-
Data Analysis: The Seahorse software calculates ECAR in mpH/min. Normalize the data to cell number or protein content per well.
Visualizations
Caption: PKM2 signaling pathway in cancer metabolism.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
Off-target effects of Pkm2-IN-5 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pkm2-IN-5 in cellular assays. The information is tailored for scientists and drug development professionals to help navigate potential challenges and interpret experimental results accurately.
FAQs: Understanding this compound and its Potential Effects
Q1: What is this compound and what is its reported potency?
This compound, also referred to as Compound G1, is commercially available as an inhibitor of Pyruvate (B1213749) Kinase M2 (PKM2). However, it is crucial to note that its reported half-maximal inhibitory concentration (IC50) is greater than 70 μM[1][2][3][4][5][6]. This indicates that this compound is a very weak inhibitor of PKM2 enzyme activity.
Q2: If this compound is a weak inhibitor, why am I observing effects in my cellular assays at much lower concentrations?
Observing cellular effects at concentrations significantly below the IC50 for the intended target is a strong indication of off-target effects . It is highly probable that at concentrations typically used in cellular screening assays (e.g., 1-10 µM), the biological activity of this compound is mediated by its interaction with one or more other proteins, not PKM2.
Q3: What are off-target effects and why are they a concern?
Q4: How can I determine if the effects I'm seeing are due to off-target activity of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects. These include:
-
Cellular Thermal Shift Assay (CETSA): This method directly measures the engagement of a compound with its target protein in intact cells[13][14]. If this compound does not induce a thermal shift in PKM2 at the concentrations where cellular effects are observed, it suggests an off-target mechanism.
-
PKM2 Knockdown or Knockout Models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PKM2 expression can help validate on-target effects. If the cellular phenotype induced by this compound persists in cells lacking PKM2, the effect is independent of this target.
-
Rescue Experiments: In a PKM2 knockdown or knockout background, re-expressing a resistant mutant of PKM2 that does not bind this compound (if such a mutation is known) can help confirm on-target activity.
-
Kinase Profiling: Broad-spectrum kinase inhibitor screening panels can identify other kinases that this compound may be inhibiting with higher potency.
Troubleshooting Guides for Cellular Assays with this compound
Unexpected Cytotoxicity or Anti-proliferative Effects
| Symptom | Possible Cause | Troubleshooting Steps |
| Cell death or growth inhibition at low micromolar concentrations of this compound. | Off-target toxicity due to inhibition of essential kinases or other proteins. | 1. Perform a dose-response curve to determine the precise EC50 for the observed effect. 2. Conduct a CETSA to assess PKM2 target engagement at the effective concentration. 3. Use a PKM2 knockout cell line to see if the cytotoxic effect is maintained. 4. Submit this compound for broad-panel kinase screening to identify potent off-targets. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of the true off-target protein(s) or different sensitivities to the perturbation of those pathways. | 1. Profile the expression of suspected off-target kinases in the cell lines showing differential responses. 2. Validate findings in a panel of cell lines with known genetic backgrounds. |
Interpreting Metabolic Assay Data
| Symptom | Possible Cause | Troubleshooting Steps |
| Changes in lactate (B86563) production or glucose uptake that do not correlate with direct PKM2 inhibition. | This compound may be affecting other enzymes in the glycolytic pathway or upstream signaling pathways that regulate metabolism (e.g., AKT/mTOR pathway). | 1. Measure the activity of other key glycolytic enzymes in cell lysates after treatment with this compound. 2. Perform phosphoproteomic analysis to identify signaling pathways modulated by the compound. |
Quantitative Data Summary
| Compound | Target | Reported Potency | Notes |
| This compound (Compound G1) | PKM2 | IC50 > 70 µM[1][2][3][4][5][6] | Very weak inhibitor. Cellular effects at lower concentrations are likely off-target. |
| Shikonin | PKM2 | - | A known inhibitor of PKM2, often used as a reference compound.[15] |
| TEPP-46 | PKM2 | AC50 = 92 nM | A potent activator of PKM2.[1] |
| DASA-58 | PKM2 | - | An allosteric activator of PKM2.[3] |
| Compound 3k | PKM2 | IC50 = 2.95 µM[12] | A more potent inhibitor of PKM2. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA procedures to verify the interaction between this compound and PKM2 in a cellular context.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Antibodies: anti-PKM2, secondary antibody
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant, which contains the soluble protein fraction. Denature the samples by adding Laemmli buffer and boiling. Analyze the levels of soluble PKM2 by Western blotting using an anti-PKM2 antibody.
-
Data Analysis: Quantify the band intensities. A positive target engagement will result in a thermal stabilization of PKM2 (more soluble protein at higher temperatures) in the this compound-treated samples compared to the vehicle control.
Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the LDH-catalyzed conversion of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate dehydrogenase (LDH)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Compound Addition: Add this compound at various concentrations or a vehicle control (DMSO) to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant PKM2 to each well.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for troubleshooting this compound cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pkc19-36.com [pkc19-36.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Pyruvate Kinase M2 Contributes to TLR-Mediated Inflammation and Autoimmunity by Promoting Pyk2 Activation [frontiersin.org]
- 15. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Pkm2-IN-5 and PKM2 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pkm2-IN-5 and other PKM2 inhibitors. It addresses potential issues related to cytotoxicity in non-cancerous cell lines through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting Pyruvate (B1213749) Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric form and a less active dimeric form.[1][3] In many cancer cells, PKM2 is predominantly in its dimeric state, which promotes anabolic metabolism and supports rapid cell proliferation.[1][3] this compound, like other PKM2 inhibitors, is designed to modulate the activity of PKM2, which can involve stabilizing the inactive dimeric form or promoting the active tetrameric form to alter the metabolic state of the cell.[1]
Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
While PKM2 is overexpressed in many cancer cells, it is also expressed in some normal proliferating cells and certain differentiated tissues like the lungs, adipose tissue, retina, and pancreatic islets.[4] Therefore, inhibiting PKM2 could potentially have off-target effects on these healthy tissues. Assessing the cytotoxicity of this compound in a panel of non-cancerous cell lines is a critical step to determine its therapeutic window and potential for side effects.[5] This helps in evaluating the selectivity of the compound for cancer cells over normal cells.
Q3: What are the potential off-target effects of inhibiting PKM2 in non-cancerous cells?
Inhibition of PKM2 in normal cells could disrupt their energy metabolism and biosynthetic processes. PKM2 is involved in regulating cellular functions beyond glycolysis, including gene transcription and protein phosphorylation.[6][7] Potential off-target effects could include altered metabolic function, reduced cell proliferation, and in some cases, apoptosis.[6][8] The specific effects will likely depend on the cell type and its reliance on PKM2 for normal function.
Q4: Are there any reports on the cytotoxicity of PKM2 inhibitors in non-cancerous cell lines?
Troubleshooting Guide: Cytotoxicity Assays
This guide addresses common issues encountered during in vitro cytotoxicity assessment of small molecule inhibitors like this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low absorbance/fluorescence signal | - Low cell density- Insufficient incubation time with the assay reagent | - Optimize cell seeding density for your specific cell line.- Ensure you are following the recommended incubation time for the chosen assay. |
| High background signal in control wells | - Contamination of culture medium or reagents- High cell density in "no treatment" controls | - Use fresh, sterile reagents.- Optimize cell seeding density to avoid overgrowth during the experiment.[10] |
| Inconsistent results across experiments | - Variation in inhibitor stock solution- Differences in cell passage number or health- Solvent toxicity | - Prepare fresh dilutions of the inhibitor from a stable stock for each experiment. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.[11][12]- Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.- Always include a vehicle control (e.g., DMSO) at the same concentration as in the treated wells to account for solvent effects.[11] |
| Unexpectedly high cytotoxicity in non-cancerous cells | - Off-target effects of the inhibitor- The specific non-cancerous cell line is highly sensitive to metabolic disruption | - Test the inhibitor on a wider panel of non-cancerous cell lines from different tissues.- Consider performing mechanistic studies to identify potential off-target interactions. |
Quantitative Data Summary
As specific cytotoxicity data for this compound in a range of non-cancerous cell lines is not publicly available, the following table provides a template for researchers to summarize their own experimental findings. For comparative purposes, example data for other reported PKM2 inhibitors are included where available.
| Cell Line | Cell Type | PKM2 Inhibitor | Assay | IC50 (µM) | Reference |
| BEAS-2B | Human Bronchial Epithelial (Non-cancerous) | Compound 3k | Proliferation | > Cancer cell lines | [9] |
| HCT116 | Human Colon Cancer | Compound 3k | Proliferation | 0.18 | [9] |
| HeLa | Human Cervical Cancer | Compound 3k | Proliferation | 0.29 | [9] |
| H1299 | Human Lung Cancer | Compound 3k | Proliferation | 1.56 | [9] |
| MDA-MB-231 | Human Breast Cancer | Ellagic acid | MTT | 20 | [13] |
| MDA-MB-231 | Human Breast Cancer | Curcumin | MTT | 26 | [13] |
| [Your Cell Line] | [e.g., Human Hepatocyte] | This compound | [e.g., MTT] | [Your Data] | |
| [Your Cell Line] | [e.g., Human Kidney Epithelial] | This compound | [e.g., LDH] | [Your Data] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[14]
-
Materials:
-
Cell line(s) of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include vehicle-only and no-treatment controls.
-
Replace the medium in the wells with the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
-
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[14][15][16]
-
Materials:
-
Cell line(s) of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle, no-treatment, and maximum LDH release).
-
Incubate for the desired exposure time.
-
To determine the maximum LDH release, add lysis buffer (provided in the kit) to the control wells 45 minutes before the end of the incubation period.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified overview of PKM2 signaling and function.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. Down‐regulation of PKM2 enhances anticancer efficiency of THP on bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Complex Effects of PKM2 and PKM2:IP3R Disruption on Intracellular Ca2+ Handling and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pkc19-36.com [pkc19-36.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Pkm2-IN-5 insolubility in aqueous buffers
Welcome to the technical support center for Pkm2-IN-5 (also known as PKM2 inhibitor (compound 3k) or PKM2-IN-1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
This compound is a potent and selective inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism.[1][2] PKM2 is a key regulator of the Warburg effect, the metabolic shift in cancer cells towards aerobic glycolysis. By inhibiting PKM2, researchers can study the effects of reversing this metabolic phenotype, making this compound a valuable tool in cancer research and drug development.
Q2: Why is this compound difficult to dissolve in aqueous buffers?
Like many small molecule kinase inhibitors, this compound is a lipophilic (fat-soluble) compound with a chemical structure that favors non-aqueous environments.[3] This inherent hydrophobicity leads to poor solubility in water-based solutions such as physiological buffers and cell culture media.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][5][6] It is advisable to prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO, which can then be diluted to the final working concentration in the aqueous experimental buffer.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?
This is a common phenomenon known as compound "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[7][8] The abrupt change in solvent polarity causes the compound to come out of solution.
Q5: How should I store this compound?
This compound should be stored as a solid at -20°C.[4] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[9]
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. Note that this compound is also referred to as PKM2 inhibitor (compound 3k) and PKM2-IN-1, with CAS Number 94164-88-2.
| Solvent | Reported Solubility | Notes | Source |
| DMSO | ≥34.5 mg/mL | With gentle warming. | [4] |
| 6 mg/mL (17.36 mM) | Use fresh, moisture-free DMSO. | [1] | |
| 5.56 mg/mL (16.09 mM) | May require sonication. | [5] | |
| 2 mg/mL | Clear solution with warming. | [6] | |
| DMF | 1 mg/mL | [2] | |
| Water | Insoluble | [1][5] | |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied, but ensure to check for compound stability at this temperature.[3]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.[9]
-
Store the aliquots at -80°C.
Protocol 2: Solubilization of this compound in Aqueous Buffer for Biochemical Assays
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer, pre-warmed to the experimental temperature
-
Co-solvents (e.g., PEG300) and/or surfactants (e.g., Tween-80) (optional)
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO. This step is crucial to avoid shocking the compound with a large volume of aqueous buffer.[8]
-
Final Dilution:
-
Method A (Direct Dilution): While vortexing the pre-warmed aqueous buffer, add the required volume of the intermediate DMSO dilution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration in the assay is as low as possible (ideally <0.5%).
-
Method B (with Co-solvents/Surfactants): If precipitation is still an issue, prepare the aqueous buffer containing a low concentration of a co-solvent or surfactant. Common choices include 1-5% PEG300 or 0.01-0.1% Tween-80.[7][10] Then, perform the final dilution as described in Method A.
-
-
Final Mixing and Inspection: Vortex the final solution thoroughly and visually inspect for any signs of precipitation before use.
Protocol 3: Preparation of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Ensure the final DMSO concentration across all wells is consistent and non-toxic to the cells (typically ≤0.5%).[11]
-
Include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experimental setup.
-
Add the prepared medium containing this compound to the cells.
PKM2 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the points of intervention for inhibitors like this compound.
Caption: PKM2's role in cancer metabolism and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. PKM2 inhibitor(compound 3k) [chembk.com]
- 6. PKM2 inhibitor compound 3k ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pkm2-IN-5 Dosage for In Vivo Animal Studies
Disclaimer: Pkm2-IN-5 is a hypothetical small molecule inhibitor of Pyruvate (B1213749) Kinase M2 (PKM2). The following guide is for illustrative purposes and provides generalized advice for researchers working with novel small molecule inhibitors targeting PKM2 in in vivo animal studies. All protocols and data are examples and should be adapted to the specific characteristics of the molecule and the experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the M2 isoform of Pyruvate Kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support rapid proliferation.[1][2] In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, providing building blocks for cell growth. This compound is designed to lock PKM2 in an inactive conformation, thereby inhibiting glycolysis and forcing cancer cells to rely on less efficient metabolic pathways, ultimately leading to reduced proliferation and cell death.[3]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: A recommended starting dose for an in vivo efficacy study should be determined based on preliminary in vitro potency, in vivo pharmacokinetic (PK), and tolerability (dose-range finding) studies. Based on our hypothetical data for this compound, a starting dose of 25 mg/kg, administered daily via oral gavage, is suggested for a mouse xenograft model. This dose is projected to achieve plasma concentrations that exceed the in vitro IC50 for an extended period without causing significant toxicity.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a poorly water-soluble compound. A common approach for such molecules is to prepare a suspension for oral gavage or a solubilized formulation for intraperitoneal injection.[4][5] For oral administration, a formulation of 10% DMSO, 40% PEG400, and 50% sterile water is a reasonable starting point. For intraperitoneal injection, a solution containing 5% DMSO, 10% Solutol HS 15, and 85% sterile saline could be tested. Always perform a small-scale formulation test to ensure the compound remains stable and does not precipitate.
Q4: What is the recommended route of administration for this compound?
A4: The choice of administration route depends on the compound's properties and the experimental goals. Oral gavage (PO) is often preferred for its clinical relevance.[2] Intraperitoneal (IP) injection can also be used and may offer higher bioavailability for some compounds.[6] Our hypothetical pharmacokinetic data suggests that this compound has reasonable oral bioavailability. Therefore, oral gavage is the recommended route for initial efficacy studies.
Q5: What are the expected signs of toxicity for a PKM2 inhibitor like this compound?
A5: As PKM2 is also expressed in some normal proliferating cells, potential toxicities could include weight loss, lethargy, and gastrointestinal distress. It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Daily monitoring of animal weight, behavior, and physical appearance is essential during the treatment period.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Issues
-
Problem: this compound precipitates out of the vehicle during preparation or administration.
-
Troubleshooting Steps:
-
Re-evaluate Vehicle Composition: If using a suspension, ensure adequate homogenization. For solutions, try altering the ratio of co-solvents or using alternative solubilizing agents like cyclodextrins.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Particle Size Reduction: For suspensions, reducing the particle size of the compound through techniques like micronization can improve stability and absorption.[4]
-
Sonication: Gentle sonication can help in dissolving the compound. Ensure the compound is stable under these conditions.
-
Issue 2: Lack of Efficacy in Xenograft Model
-
Problem: No significant tumor growth inhibition is observed at the initial dose.
-
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the batch of this compound is active using an in vitro assay.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already done, perform a PK study to determine if the drug is reaching the target tissue at sufficient concentrations. Analyze tumor tissue for biomarkers of PKM2 inhibition to confirm target engagement.
-
Dose Escalation: If the initial dose is well-tolerated, a dose escalation study can be performed to determine if higher doses lead to efficacy. Do not exceed the MTD.
-
Re-evaluate the Xenograft Model: Ensure the chosen cancer cell line is sensitive to PKM2 inhibition. Some tumor models may have compensatory metabolic pathways.[7]
-
Issue 3: Unexpected Toxicity or Animal Morbidity
-
Problem: Animals show signs of severe toxicity (e.g., >20% weight loss, lethargy, ruffled fur) at a dose that was expected to be well-tolerated.
-
Troubleshooting Steps:
-
Immediate Dose Reduction or Stoppage: Prioritize animal welfare. Stop dosing or reduce the dose immediately.
-
Vehicle Control: Ensure that the vehicle itself is not causing toxicity. Always include a vehicle-only control group.[1]
-
Necropsy and Histopathology: If animals need to be euthanized, perform a necropsy and histopathological analysis of major organs to identify the cause of toxicity.
-
Refine Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day) to allow for animal recovery between doses.
-
Data Presentation
Table 1: Hypothetical In Vitro Properties of this compound
| Parameter | Value |
| Target | Pyruvate Kinase M2 (PKM2) |
| IC50 (Enzymatic Assay) | 50 nM |
| Cellular IC50 (A549 cells) | 200 nM |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
Table 2: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle Composition | Solubility |
| 10% DMSO / 40% PEG400 / 50% Water | 5 mg/mL (forms a stable suspension) |
| 5% DMSO / 10% Solutol HS 15 / 85% Saline | 2 mg/mL (clear solution) |
| 0.5% Methylcellulose in Water | < 0.1 mg/mL (precipitates) |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 1.5 µM |
| Tmax (Time to Cmax) | 2 hours |
| T1/2 (Half-life) | 6 hours |
| AUC (Area Under the Curve) | 7.5 µM*h |
| Oral Bioavailability | 35% |
Table 4: Hypothetical Efficacy of this compound in an A549 Lung Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, PO | 1200 ± 150 | - |
| This compound (25 mg/kg) | Daily, PO | 600 ± 100 | 50% |
| This compound (50 mg/kg) | Daily, PO | 350 ± 80 | 71% |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Suspension)
-
Weigh the required amount of this compound for the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse at 10 mL/kg).
-
In a sterile tube, add DMSO to a final concentration of 10% of the total volume and add the this compound powder. Vortex until the powder is fully wetted.
-
Add PEG400 to a final concentration of 40% and vortex thoroughly.
-
Add sterile water to the final volume and vortex vigorously to form a homogenous suspension.
-
Administer to animals immediately after preparation. Keep the suspension on a stir plate or vortex frequently to prevent settling.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture A549 lung cancer cells under standard conditions. Implant 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³.[8] Measure tumors with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound).
-
Administration: Administer the formulated compound or vehicle daily via oral gavage.
-
Monitoring: Monitor animal body weight and signs of toxicity daily.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. Euthanize animals and collect tumors for further analysis.
Visualizations
Caption: PKM2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo xenograft efficacy study.
Caption: Decision tree for troubleshooting common in vivo study issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Results from PKM2-IN-5 Treatment
Disclaimer: Pkm2-IN-5 is described as a weak inhibitor of Pyruvate (B1213749) Kinase M2 (PKM2), with a reported IC50 >70 μM.[1][2] The information provided in this guide is based on the established roles of PKM2 in cellular metabolism and the theoretical consequences of its inhibition.[3][4][5] The high IC50 value of this compound may contribute to unexpected or off-target effects, and experimental results should be interpreted with caution.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a PKM2 inhibitor on cancer cells?
A PKM2 inhibitor is expected to modulate the metabolic activity of cancer cells.[3][6] By inhibiting PKM2, the final rate-limiting step of glycolysis is blocked, leading to a decrease in pyruvate and lactate (B86563) production and a subsequent reduction in ATP generated through glycolysis.[6][7] This metabolic shift is anticipated to decrease cell proliferation and may induce apoptosis or autophagy in cancer cells that are highly dependent on glycolysis for survival (the Warburg effect).[6]
Q2: I am not observing a decrease in cell viability with this compound treatment in my MTT assay. In fact, I see an increase in signal at some concentrations. Why is this happening?
This is a common unexpected result when working with metabolic inhibitors. Several factors could be at play:
-
Weak Inhibition: Given the high IC50 of this compound (>70 μM), it may not be potent enough to induce cell death at the concentrations tested.[1][2]
-
Assay Interference: The chemical structure of this compound might directly react with the MTT reagent, causing its reduction and leading to a false-positive signal.[8][9] It is crucial to run a cell-free control to test for this possibility.
-
Metabolic Shift: Some metabolic inhibitors can induce a cellular stress response that temporarily increases metabolic activity, which is what the MTT assay measures as a proxy for viability.[9] This can result in an apparent increase in "viability" even if cell proliferation has ceased. Consider using a different viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay that measures total protein.[10]
-
Cytostatic vs. Cytotoxic Effects: this compound might be having a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells).[10] An MTT assay may not distinguish between these two outcomes effectively.
Q3: My lactate production assay is showing inconsistent or no change in lactate levels after this compound treatment. What could be the reason?
Several factors can influence the outcome of a lactate assay:
-
Insufficient Inhibition: Due to the weak nature of this compound, the inhibition of PKM2 might not be sufficient to cause a measurable decrease in lactate production.
-
Compensatory Pathways: Cancer cells can be metabolically plastic. They might upregulate other pathways to produce lactate or utilize alternative energy sources when glycolysis is inhibited.[11]
-
Assay Sensitivity and Interference: Ensure your lactate assay is sensitive enough to detect subtle changes. Some assay kits can be affected by components in the cell culture media or the inhibitor itself.[12][13] It's important to run proper controls, including a standard curve and cell-free wells with the inhibitor.
-
Timing of Measurement: The effect of the inhibitor on lactate production might be time-dependent. Consider performing a time-course experiment to identify the optimal time point for measuring lactate levels.
Q4: I am seeing unexpected bands or no change in my target protein levels in my Western blot after this compound treatment. How should I troubleshoot this?
Western blotting can be complex, and unexpected results can arise from various sources:
-
Antibody Specificity: Ensure your PKM2 antibody is specific and does not cross-react with other proteins.[14][15]
-
Protein Degradation: Protein samples should be handled properly to prevent degradation. Always use protease and phosphatase inhibitors in your lysis buffer.[14][16]
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
-
Transfer Issues: Verify that your protein transfer from the gel to the membrane was successful using Ponceau S staining.[17]
-
PKM2 is a multi-functional protein: Besides its role in glycolysis, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator.[6][7][18] Inhibition of its enzymatic activity might not necessarily lead to a change in its total protein expression levels but could affect its post-translational modifications or subcellular localization. Consider performing cellular fractionation to analyze PKM2 levels in the cytoplasm and nucleus separately.
Troubleshooting Guides
Interpreting Unexpected Cell Viability Assay Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Increased viability signal with inhibitor treatment | 1. Direct chemical reaction of this compound with assay reagent (e.g., MTT).[8][9] 2. Induction of a stress response leading to increased metabolic activity.[9] 3. Compound precipitation at high concentrations interfering with absorbance readings.[8] | 1. Run a cell-free control with media, inhibitor, and the assay reagent to check for direct interaction. 2. Use an alternative viability assay that measures a different endpoint (e.g., ATP levels, total protein, or membrane integrity).[10] 3. Visually inspect the wells for any precipitate and check the solubility of this compound in your media.[10] |
| No change in cell viability | 1. This compound is a weak inhibitor (IC50 >70 μM).[1][2] 2. The cell line used is not highly dependent on glycolysis. 3. The inhibitor has a cytostatic, not cytotoxic, effect.[10] | 1. Increase the concentration of this compound, if solubility allows. 2. Use a positive control (a known potent PKM2 inhibitor or a glycolysis inhibitor like 2-deoxyglucose). 3. Perform a proliferation assay (e.g., cell counting, BrdU incorporation) to assess cytostatic effects. |
| High variability between replicate wells | 1. Uneven cell seeding.[8] 2. Edge effects in the microplate.[8] 3. Inaccurate pipetting.[8] | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Troubleshooting Lactate Production Assays
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No decrease in lactate production | 1. Insufficient inhibition by the weak inhibitor this compound. 2. Metabolic reprogramming of cancer cells.[11] 3. High background lactate in the media. | 1. Test higher concentrations of the inhibitor. 2. Analyze the expression of other key metabolic enzymes to investigate potential compensatory pathways. 3. Use fresh media with low background lactate for the assay. |
| High variability in lactate readings | 1. Inconsistent cell numbers. 2. pH fluctuations in the media affecting the assay.[13] 3. Presence of interfering substances in the sample.[12] | 1. Normalize lactate levels to cell number or total protein content. 2. Ensure the pH of the standards and samples is consistent. 3. Deproteinize samples before the assay if recommended by the kit manufacturer.[19] |
Troubleshooting Western Blot Analysis
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No change in total PKM2 protein levels | 1. The inhibitor affects PKM2 activity, not its expression. 2. The inhibitor affects the oligomeric state (dimer vs. tetramer) or subcellular localization of PKM2.[4][20] | 1. Perform a PKM2 activity assay to directly measure the effect of the inhibitor. 2. Conduct cellular fractionation followed by Western blotting to assess PKM2 levels in the cytoplasm and nucleus. |
| Multiple bands or unexpected molecular weight | 1. Protein degradation.[14][16] 2. Post-translational modifications of PKM2.[6] 3. Non-specific antibody binding.[15] | 1. Use fresh samples and add protease/phosphatase inhibitors to the lysis buffer.[16] 2. Consult literature for known PTMs of PKM2 and use specific antibodies if available. 3. Optimize antibody concentration and blocking conditions. Run a negative control (e.g., lysate from PKM2 knockout cells). |
| Weak or no signal | 1. Low protein expression in the cell line. 2. Inefficient antibody. 3. Poor protein transfer.[17] | 1. Load more protein onto the gel.[15] 2. Use a new or different primary antibody. Titrate the antibody concentration. 3. Check transfer efficiency with Ponceau S staining and optimize transfer conditions.[17] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the old media with fresh media containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control: In parallel, prepare a 96-well plate with media and the same concentrations of this compound but without cells. Follow steps 4-6 to check for direct reaction of the compound with MTT.[8]
Lactate Production Assay
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as for the viability assay.
-
Sample Collection: At the end of the treatment period, collect a known volume of the cell culture supernatant.
-
Deproteinization (if necessary): Some lactate assay kits require the removal of proteins, particularly lactate dehydrogenase (LDH), from the sample.[19] This can be done using a 10 kDa molecular weight cutoff spin filter.
-
Lactate Measurement: Follow the manufacturer's protocol for the specific lactate assay kit being used. This typically involves preparing a standard curve with known lactate concentrations and mixing the samples with a reaction buffer containing LDH and a probe.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit's instructions and calculate the lactate concentration based on the standard curve. Normalize the results to cell number or total protein content.
Western Blot Analysis of PKM2
-
Sample Preparation: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to PKM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PKM2 signaling pathway and the site of action for this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for interpreting different cell viability assay outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pkm2-IN-5 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for Pkm2-IN-5. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store the compound as a solid (powder) at -20°C for up to 3 years.[1][2] Upon receipt, ensure the vial is tightly sealed and stored in a desiccated environment to prevent hydration.[3]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many small molecule inhibitors, including those with hydrophobic properties.[3][4] It is recommended to use freshly opened, high-purity DMSO to avoid moisture, which can impact solubility and compound stability.[1][5]
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[3] Here are some steps to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[3]
-
Optimize the solvent system: While preparing your working solution, perform serial dilutions in DMSO first before the final dilution into your aqueous experimental medium.[5] It's crucial to ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid affecting the biological system.[4]
-
Adjust the pH: The solubility of some compounds is pH-dependent.[6] Consider testing a range of pH values for your aqueous buffer to improve solubility, ensuring the chosen pH is compatible with your assay.[4]
Q4: How can I avoid repeated freeze-thaw cycles of my stock solution?
A4: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[6] To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[2] This allows you to thaw only the amount needed for a specific experiment.
Q5: I noticed a color change in my this compound solution. What does this indicate?
A5: A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[6] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[6] It is advisable to discard the solution and prepare a fresh one. To prevent this, store solutions in amber vials or containers wrapped in foil to protect them from light.[6]
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that can arise from the degradation of this compound. The following guide provides a systematic approach to troubleshooting this issue.
1. Verify Proper Solution Preparation and Handling:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for your stock solution.[1][5]
-
Final Solvent Concentration: Keep the final concentration of DMSO in your assay below 0.5% to minimize solvent-induced effects on your biological system.[4]
-
Thawing Protocol: When thawing a frozen aliquot, bring it to room temperature slowly and vortex gently to ensure the compound is fully dissolved before use.[6]
2. Assess Storage Conditions:
-
Temperature: Confirm that both solid compound and stock solutions are stored at the recommended temperatures.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[6]
-
Air Exposure: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[6]
3. Evaluate for Contamination:
-
Sterile Filtration: If preparing a sterile solution is necessary, filter it through a 0.2 μm microfilter.[2] Avoid high-temperature or high-pressure sterilization methods.[2]
Data Presentation: Storage Recommendations
The following tables summarize the recommended storage conditions for this compound in different forms.
Table 1: Storage of Solid this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Keep in a desiccated environment. |
| 4°C | Up to 2 years[2] | Check product datasheet for specific recommendations. |
Table 2: Storage of this compound in Solvent
| Solvent | Storage Temperature | Duration | Important Considerations |
| DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol provides a general method to assess the stability of this compound in a specific solvent and under certain storage conditions over time.
Materials:
-
This compound
-
High-purity DMSO
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC-grade solvents for analysis
Procedure:
-
Prepare a Fresh Stock Solution: Dissolve this compound in high-purity DMSO to a known concentration (e.g., 10 mM).
-
Timepoint Zero (T=0) Analysis: Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of the compound. This will serve as the baseline.
-
Storage: Store the remaining stock solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C exposed to light).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), thaw an aliquot (if frozen), and re-analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A significant decrease in the peak area indicates degradation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Pkm2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Troubleshooting inconsistent results with Pkm2-IN-5 batches
Welcome to the technical support center for Pkm2-IN-X, a potent inhibitor of Pyruvate Kinase M2 (PKM2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing potential inconsistencies between different batches of Pkm2-IN-X.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of Pkm2-IN-X between two recently purchased batches. What could be the cause?
A1: Inconsistent potency, as reflected by a shift in the IC50 value, between batches of a small molecule inhibitor is a common issue that can stem from several factors:
-
Purity and Identity of the Compound: The most likely cause is a difference in the purity of the batches. Even small amounts of impurities can interfere with the assay or compete with the inhibitor, altering its apparent potency. It is also possible, though less common, that there could be an issue with the chemical identity of the compound in one of the batches.
-
Compound Stability and Storage: Pkm2-IN-X, like many small molecules, may be susceptible to degradation if not stored correctly.[1] Exposure to light, moisture, or repeated freeze-thaw cycles can lead to a decrease in the active concentration of the inhibitor.[1]
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50.[2] Different batches may have slight variations in physical properties that affect their solubility.
-
Assay Variability: Ensure that the observed differences are not due to variability in your experimental setup. Factors such as cell passage number, reagent quality, and incubation times should be kept consistent.
Q2: How can we validate the purity and identity of our Pkm2-IN-X batches?
A2: To ensure the quality of your inhibitor, we recommend the following analytical chemistry techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound. A pure compound should ideally show a single major peak. The presence of multiple peaks indicates impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, thereby verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, which can definitively confirm its identity.
We recommend requesting the Certificate of Analysis (CoA) from the supplier for each batch, which should provide data on purity and identity. If you continue to see discrepancies, independent analytical testing is advised.
Q3: Our current batch of Pkm2-IN-X is showing reduced solubility in DMSO. What can we do?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:[2]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Brief sonication can help to break up aggregates and improve solubility.
-
Alternative Solvents: While DMSO is a common solvent, for certain applications, other solvents like ethanol (B145695) or DMF might be considered. However, always check for compatibility with your assay and ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).[2]
-
Fresh Solvent: Ensure that the DMSO being used is of high quality and anhydrous, as absorbed water can affect the solubility of some compounds.
Q4: We are observing off-target effects that were not present with a previous batch. How should we proceed?
A4: Off-target effects can be a significant concern and may be more pronounced with less pure batches of an inhibitor.[3] Here’s a recommended course of action:
-
Confirm On-Target Engagement: Use a secondary assay to confirm that the inhibitor is still engaging with PKM2. A cellular thermal shift assay (CETSA) can be a useful tool for this.[3]
-
Use a Structurally Unrelated Inhibitor: If possible, use a different PKM2 inhibitor with a distinct chemical scaffold.[4] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]
-
Genetic Knockdown/Knockout: Compare the phenotype observed with Pkm2-IN-X to that of PKM2 knockdown or knockout cells (using siRNA, shRNA, or CRISPR).[3] A similar phenotype provides strong evidence for on-target activity.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target and off-target effects. Off-target effects often occur at higher concentrations.[3]
Troubleshooting Inconsistent Results
When faced with inconsistent results between batches of Pkm2-IN-X, a systematic approach is crucial. The following workflow can help identify the source of the problem.
Caption: A step-by-step workflow for troubleshooting inconsistent results between batches of Pkm2-IN-X.
Quantitative Data Summary
The following table provides hypothetical but expected values for Pkm2-IN-X based on typical small molecule PKM2 inhibitors. Use this table to benchmark the performance of your batches.
| Parameter | Expected Value | Potential Variation (Problematic Batch) | Possible Cause |
| Biochemical IC50 | 50 - 150 nM | > 500 nM | Compound degradation, impurity |
| Cellular EC50 | 0.5 - 5 µM | > 20 µM | Poor cell permeability, efflux, degradation |
| Purity (HPLC) | > 98% | < 95% | Synthesis or purification issues |
| Molecular Weight (MS) | Matches expected MW | Mismatched MW | Incorrect compound |
| Solubility in DMSO | > 20 mM | < 5 mM | Different salt form, polymorphism |
PKM2 Signaling Pathway
Understanding the pathway in which PKM2 acts is crucial for designing robust experiments and interpreting results. Pkm2-IN-X is expected to modulate this pathway by inhibiting the enzymatic activity of PKM2.
References
Technical Support Center: Pkm2-IN-5 Intracellular Concentration Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for measuring the intracellular concentration of Pkm2-IN-5, a small molecule inhibitor of Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure the intracellular concentration of a small molecule inhibitor like this compound?
A1: The most common and direct method for quantifying the intracellular concentration of an unlabeled small molecule like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity.[2] Indirect methods that measure target engagement, which can correlate with intracellular concentration, include the Cellular Thermal Shift Assay (CETSA) and fluorescence-based assays.[4][5][6]
Q2: Why is measuring the intracellular concentration of this compound important?
A2: Measuring the intracellular concentration of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. It helps to correlate the compound's concentration at its site of action with its biological effect, which is essential for dose-response studies and for optimizing therapeutic efficacy.[7][8]
Q3: What is the mechanism of action of PKM2 and how does this compound affect it?
A3: PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[9][10] It can exist in a highly active tetrameric form and a less active dimeric form.[9][11][12] In many cancer cells, PKM2 is predominantly in the dimeric state, which promotes anabolic metabolism and supports cell proliferation (the Warburg effect).[9][12][13] this compound is an inhibitor that likely binds to PKM2, potentially modulating its enzymatic activity or its non-canonical functions as a protein kinase and transcriptional co-activator.[13][14][15]
Q4: Can I use a fluorescently labeled version of this compound to measure its intracellular concentration?
A4: While using a fluorescently labeled analog can be a viable strategy for visualization and qualitative assessment of cellular uptake, it's important to be cautious.[16][17] The fluorescent tag can alter the physicochemical properties of the parent molecule, potentially affecting its membrane permeability, target binding affinity, and intracellular distribution.[17] Therefore, quantitative measurements should ideally be performed with the unlabeled compound using methods like LC-MS/MS.
Experimental Protocols & Troubleshooting
Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based intracellular drug quantification.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time points.
-
-
Cell Lysis and Extraction:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Add a lysis/extraction buffer (e.g., methanol:acetonitrile:water) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cellular debris.[1]
-
Carefully collect the supernatant containing the intracellular this compound.
-
-
Sample Preparation and Analysis:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in the LC-MS mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low or no signal for this compound | Inefficient cell lysis/extraction. | Optimize the extraction solvent and procedure. Consider using different solvent mixtures or sonication. |
| This compound is rapidly metabolized. | Reduce the incubation time or use metabolic inhibitors (if appropriate for the experimental question). | |
| Poor ionization in the mass spectrometer. | Optimize MS parameters for this compound, including collision energy and ion source settings.[3] | |
| High variability between replicates | Inconsistent cell numbers. | Normalize the results to cell number or total protein concentration for each sample. |
| Incomplete removal of extracellular compound. | Ensure thorough washing of the cell monolayer with ice-cold PBS. | |
| Matrix effects from cellular components. | Develop a more robust sample cleanup procedure or use a stable isotope-labeled internal standard.[18] | |
| Poor peak shape in chromatogram | Inappropriate reconstitution solvent. | Ensure the reconstitution solvent is compatible with the initial mobile phase of the LC gradient.[18] |
Quantitative Data Summary (Hypothetical):
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) |
| A549 | 1 | 4 | 2.5 ± 0.3 |
| A549 | 5 | 4 | 12.1 ± 1.1 |
| HCT116 | 1 | 4 | 3.2 ± 0.4 |
| HCT116 | 5 | 4 | 15.8 ± 1.5 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.[4][6] Ligand binding often stabilizes the protein, leading to a higher melting temperature.[6]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., PBS with protease inhibitors) through freeze-thaw cycles.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes and heat each aliquot to a different temperature for a set time (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.[19]
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKM2 at each temperature using SDS-PAGE and Western blotting with a specific anti-PKM2 antibody.
-
Data Interpretation: Plot the relative amount of soluble PKM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No shift in melting curve | This compound does not bind to PKM2 in the cellular context. | Confirm the activity of this compound in a biochemical assay. |
| Insufficient concentration of this compound. | Increase the concentration of the inhibitor. | |
| The inhibitor is a destabilizer. | Look for a shift to a lower melting temperature. | |
| High background in Western blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Incomplete separation of aggregated proteins. | Increase centrifugation speed or time. | |
| Inconsistent results | Uneven heating of samples. | Use a PCR machine with a thermal gradient function for precise temperature control. |
| Variation in protein loading. | Use a loading control that is not affected by the heat treatment.[19] |
Quantitative Data Summary (Hypothetical):
| Treatment | Apparent Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 56.0 | +3.5 |
PKM2 Signaling Pathways
PKM2 plays a central role in cancer cell metabolism and is involved in multiple signaling pathways.[20][21][22][23]
Caption: Simplified PKM2 signaling pathways and potential points of intervention for this compound.
References
- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 12. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKM2 - Wikipedia [en.wikipedia.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Quantitative fluorescence imaging of drug distribution in live cells and tissues - American Chemical Society [acs.digitellinc.com]
- 17. Binding affinity-based intracellular drug detection enabled by a unimolecular cucurbit[7]uril-dye conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tecan.com [tecan.com]
- 19. researchgate.net [researchgate.net]
- 20. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PKM2 Inhibitors: Pkm2-IN-5 versus Shikonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Pyruvate (B1213749) Kinase M2 (PKM2), Pkm2-IN-5 and the natural product shikonin (B1681659). The information presented is collated from various experimental studies to aid in the selection of the appropriate inhibitor for research and drug development purposes.
Introduction to PKM2 and its Inhibition
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is frequently overexpressed in cancer cells. It plays a crucial role in the Warburg effect, a metabolic phenomenon characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. This metabolic reprogramming supports rapid tumor growth by providing cancer cells with energy and essential building blocks for biosynthesis. Consequently, inhibiting PKM2 has emerged as a promising therapeutic strategy in oncology.
This guide focuses on a direct comparison of a synthetic inhibitor, this compound, and a well-studied natural compound, shikonin, both of which target PKM2.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and shikonin based on available experimental evidence.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Selectivity | Reference |
| This compound | PKM2 | 2.95 µM | Selective for PKM2 over PKM1 and PKLR | [1] |
| Shikonin | PKM2 | Potent inhibitor; direct IC50 not specified, but activity is comparable to or greater than other known inhibitors. | Potent and specific for PKM2 over PKM1 and PKL. | [2][3] |
Table 1: Enzymatic Inhibition of PKM2. This table compares the direct inhibitory activity of this compound and shikonin on the PKM2 enzyme.
| Inhibitor | Cell Line | Assay | IC50 (Cell-based) | Reference |
| This compound | HCT116 (Colon Cancer) | Cytotoxicity | 0.18 µM | [1] |
| HeLa (Cervical Cancer) | Cytotoxicity | 0.29 µM | [1] | |
| H1299 (Lung Cancer) | Cytotoxicity | 1.56 µM | [1] | |
| Shikonin | Eca109 (Esophageal Squamous Cell Carcinoma) | Proliferation (MTT) | 19.9 µM | [4] |
| A549 (Non-small cell lung cancer) | Proliferation (MTT) | 5.739 µM | [5] | |
| PC9 (Non-small cell lung cancer) | Proliferation (MTT) | 6.302 µM | [5] |
Table 2: Cellular Activity of PKM2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of the inhibitors on the proliferation and viability of various cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound
This compound is a potent and selective inhibitor of the enzymatic activity of PKM2. By blocking PKM2, it disrupts glycolysis, leading to decreased cancer cell proliferation. Recent studies suggest that this compound induces both apoptosis and autophagy in cancer cells. The underlying signaling pathway is thought to involve the modulation of the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Caption: this compound inhibits PKM2 and the Akt/mTOR pathway, leading to apoptosis and autophagy.
Shikonin
Shikonin, a natural naphthoquinone, is a well-characterized inhibitor of PKM2. It directly binds to and inhibits the enzymatic activity of PKM2, leading to a reduction in glycolysis. A key signaling pathway affected by shikonin is the PKM2/STAT3 axis. By inhibiting PKM2, shikonin prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell proliferation and survival. Shikonin has also been shown to induce both apoptosis and necroptosis in cancer cells.
Caption: Shikonin inhibits the PKM2/STAT3 signaling pathway, inducing cancer cell death.
Experimental Protocols
PKM2 Enzymatic Assay (LDH-Coupled)
This assay determines the enzymatic activity of PKM2 by measuring the rate of pyruvate production. The pyruvate is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compounds (this compound or shikonin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes at 30°C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
Caption: Workflow for the LDH-coupled PKM2 enzymatic assay.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or shikonin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V.
Materials:
-
Cancer cell lines treated with test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic/late apoptotic (Annexin V-positive, PI-positive) cells.
Conclusion
Both this compound and shikonin are effective inhibitors of PKM2 with distinct characteristics.
-
This compound is a synthetic inhibitor with a well-defined enzymatic IC50 value, demonstrating high potency and selectivity. Its mechanism of action appears to involve the Akt/mTOR signaling pathway.
-
Shikonin is a natural product with potent PKM2 inhibitory activity, although a precise enzymatic IC50 is not consistently reported across studies. It has been shown to effectively inhibit cancer cell proliferation and induce cell death through apoptosis and necroptosis, notably by targeting the PKM2/STAT3 signaling pathway.
The choice between these two inhibitors will depend on the specific research goals. This compound may be preferred for studies requiring a highly characterized, selective, and potent synthetic compound. Shikonin, on the other hand, offers a well-studied natural product with a broader, pleiotropic anti-cancer activity that extends beyond simple PKM2 enzymatic inhibition. Researchers should consider the desired mechanism of action and the cellular context when selecting the appropriate inhibitor for their experiments.
References
- 1. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Activators: TEPP-46 vs. DASA-58
An initial search for "Pkm2-IN-5" did not yield any specific information. Therefore, this guide provides a comparative analysis of two well-characterized small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), TEPP-46 and DASA-58, which are frequently used in preclinical cancer research.
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism.[1] In tumor cells, PKM2 is typically found in a less active dimeric form, which diverts glycolytic intermediates towards anabolic pathways that support rapid cell proliferation.[2][3] Small molecule activators that stabilize the highly active tetrameric form of PKM2 are being investigated as a novel therapeutic strategy to reprogram cancer metabolism and inhibit tumor growth.[2] This guide provides a comparative overview of the efficacy of two such activators, TEPP-46 and DASA-58, supported by experimental data.
Mechanism of Action
Both TEPP-46 and DASA-58 are allosteric activators of PKM2.[4] They bind to the dimer-dimer interface of the PKM2 homotetramer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[5] This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its pyruvate kinase activity.[6][7] By promoting the tetrameric state, these activators mimic the metabolic effects of the constitutively active PKM1 isoform, shifting the metabolic flux away from anabolic biosynthesis and towards ATP production.[5][7] This can lead to a reduction in cancer cell proliferation, particularly under hypoxic conditions.
Quantitative Efficacy Data
The following tables summarize the reported in vitro and in vivo efficacy of TEPP-46 and DASA-58.
| Compound | Target | AC50 (in vitro) | Cell-Based Activity | In Vivo Model | Efficacy | Reference |
| TEPP-46 | PKM2 | 92 nM | Increased PKM2 activity in H1299 & A549 cells | H1299 lung cancer xenograft | Significant reduction in tumor size and occurrence | [1][6][8] |
| DASA-58 | PKM2 | Not explicitly stated in provided results | Increased PKM2 activity in A549 cells; reduced lactate (B86563) production | Not explicitly stated in provided results | Inhibited cancer cell proliferation under hypoxic conditions | [5][7][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by PKM2 activators and a general workflow for a xenograft tumor model used to evaluate their efficacy.
Caption: PKM2 activators promote the formation of the active tetramer, enhancing glycolysis.
Caption: A typical workflow for evaluating the in vivo efficacy of PKM2 activators.
Experimental Protocols
In Vitro PKM2 Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PKM2 by monitoring the conversion of phosphoenolpyruvate (PEP) to pyruvate.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50mM Tris pH 7.5, 100mM KCl, 10mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Test compounds (TEPP-46 or DASA-58) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant PKM2 to the wells.
-
The pyruvate produced by PKM2 is converted to lactate by LDH, which is coupled to the oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the PKM2 activity.[10]
Cell-Based PKM2 Activity Assay
This assay measures the activity of PKM2 within a cellular context.
Materials:
-
Cancer cell line (e.g., A549 or H1299)
-
Cell lysis buffer
-
PKM2 activity assay kit (e.g., from Abcam or BPS Bioscience)
-
Test compounds (TEPP-46 or DASA-58)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound for a specified period.
-
Lyse the cells to release the intracellular contents.
-
Measure the pyruvate kinase activity in the cell lysates using a commercial PKM2 activity assay kit, which typically follows the principle of the coupled enzyme assay described above.[11][12]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of PKM2 activators in a living organism.
Materials:
-
Human cancer cell line (e.g., H1299)
-
Immunocompromised mice (e.g., nude mice)
-
Vehicle control (e.g., corn oil or a solution of DMSO, PEG300, Tween-80, and saline)
-
Test compound (TEPP-46)
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the PKM2 activator (e.g., TEPP-46) via oral gavage or intraperitoneal injection at a specified dose and schedule. The control group receives the vehicle.[8]
-
Tumor size is measured regularly with calipers, and animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as biomarker assessment.[5][6]
Conclusion
Both TEPP-46 and DASA-58 are potent and selective activators of PKM2 that have demonstrated the ability to modulate cancer cell metabolism and inhibit tumor cell proliferation. TEPP-46 has shown significant efficacy in reducing tumor growth in a lung cancer xenograft model.[6] While direct comparative efficacy data between TEPP-46 and DASA-58 is limited in the provided search results, both compounds serve as valuable tools for investigating the therapeutic potential of PKM2 activation in cancer. Further studies are warranted to fully elucidate their comparative efficacy and potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. PKM2-driven metabolic reprogramming in digestive system tumors: mechanisms, therapeutic advances, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. astx.com [astx.com]
- 11. Pyruvate Kinase Activity Assay Kit (ab83432 / K709) | Abcam [abcam.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Validating On-Target Effects of PKM2 Modulators: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a potent Pyruvate (B1213749) Kinase M2 (PKM2) inhibitor and a well-characterized PKM2 activator. We detail a robust experimental framework utilizing CRISPR/Cas9 technology to validate the on-target effects of these compounds, ensuring that their observed cellular phenotypes are a direct result of PKM2 modulation.
Introduction to PKM2 and its Modulation
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells. It plays a pivotal role in metabolic reprogramming, specifically the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic shift provides the necessary building blocks for rapid cell proliferation. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The dimeric form, prevalent in tumor cells, also possesses non-metabolic functions, including acting as a protein kinase and a transcriptional co-activator, further contributing to tumorigenesis.[1][2] These multifaceted roles make PKM2 an attractive therapeutic target.
This guide focuses on two distinct modulatory approaches:
-
PKM2 Inhibition: Using a selective small molecule inhibitor to block the catalytic activity of PKM2.
-
PKM2 Activation: Employing a small molecule activator to promote the formation of the constitutively active tetrameric form.
Comparative Analysis of PKM2 Modulators
To illustrate the validation process, we will compare a representative potent PKM2 inhibitor, hereafter referred to as PKM2 Inhibitor X (based on the publicly available data for compound 3k), and a widely used PKM2 activator, TEPP-46 .
Data Presentation: In Vitro Efficacy and Cellular Effects
| Compound | Type | Target | IC50 / AC50 | Cellular Effects in PKM2-Expressing Cancer Cells |
| PKM2 Inhibitor X | Small Molecule Inhibitor | Pyruvate Kinase M2 | IC50 = 2.95 µM[3][4][5] | - Decreased lactate (B86563) production[6] - Reduced cell viability in HCT116, HeLa, H1299 cells (IC50 = 0.18 - 1.56 µM)[3][5] |
| TEPP-46 | Small Molecule Activator | Pyruvate Kinase M2 | AC50 = 92 nM[7][8][9] | - Increased lactate production[10][11] - Impaired cell proliferation under hypoxic conditions[12] |
Validating On-Target Effects with CRISPR/Cas9
A critical step in drug development is to confirm that the biological effects of a compound are due to its interaction with the intended target. CRISPR/Cas9-mediated gene knockout is a powerful tool for this purpose. By comparing the effects of a PKM2 modulator in wild-type (WT) cells versus cells lacking PKM2 (PKM2-KO), we can definitively attribute the compound's activity to its on-target action.
Expected Outcomes of CRISPR Validation
| Cell Line | Treatment | Expected Effect on Cell Viability | Expected Effect on Lactate Production | Rationale |
| Wild-Type | PKM2 Inhibitor X | Decrease | Decrease | Inhibition of PKM2 disrupts glycolysis, leading to reduced energy production and cell death. |
| PKM2-KO | PKM2 Inhibitor X | No significant change | No significant change | The drug target is absent; therefore, no significant effect is expected. |
| Wild-Type | TEPP-46 | Decrease (especially under hypoxia) | Increase | Forced tetramerization alters metabolic flux, increasing glycolysis and lactate, which can be detrimental to cancer cells adapted to the dimeric state. |
| PKM2-KO | TEPP-46 | No significant change | No significant change | The drug target is absent; therefore, no significant effect is expected. |
Experimental Protocols
Generation of PKM2 Knockout Cell Lines via CRISPR/Cas9
This protocol outlines a transient transfection method for generating PKM2 knockout cancer cell lines.
Materials:
-
PKM2-targeting sgRNA plasmid (or sgRNA and Cas9 protein)
-
Lipofectamine 3000 or similar transfection reagent
-
Cancer cell line of interest (e.g., H1299, HCT116)
-
Complete culture medium
-
Puromycin (B1679871) (if using a selection marker)
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the PKM2 gene to maximize the probability of generating a loss-of-function mutation.
-
Transfection: Transfect the chosen cancer cell line with the sgRNA and Cas9 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection (Optional): If the plasmid contains a selection marker like puromycin resistance, apply the antibiotic 24-48 hours post-transfection to select for successfully transfected cells.
-
Single-Cell Cloning: After selection (or 48 hours post-transfection), perform limiting dilution in 96-well plates to isolate single cells.
-
Expansion and Screening: Expand the single-cell clones and screen for PKM2 knockout by Western blot and Sanger sequencing of the targeted genomic region.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates.
Materials:
-
Cell lysis buffer
-
Pyruvate Kinase Activity Assay Kit (e.g., Sigma-Aldrich MAK072 or similar)
-
96-well microplate reader
Procedure:
-
Cell Lysate Preparation: Culture WT and PKM2-KO cells and treat with PKM2 Inhibitor X, TEPP-46, or vehicle control for the desired time. Harvest cells and prepare lysates according to the assay kit instructions.
-
Assay Reaction: Add cell lysates to a 96-well plate. Prepare a reaction mixture containing phosphoenolpyruvate (B93156) (PEP) and ADP. The conversion of PEP to pyruvate is coupled to a reaction that produces a colorimetric or fluorometric signal.
-
Measurement: Measure the absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the pyruvate kinase activity, normalized to the total protein concentration of the lysate.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium.
Materials:
-
Lactate Assay Kit (e.g., Sigma-Aldrich MAK064 or similar)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Seed WT and PKM2-KO cells in a 96-well plate and allow them to adhere. Treat with the PKM2 modulators or vehicle control.
-
Sample Collection: At specified time points, collect a small aliquot of the culture medium.
-
Assay Reaction: Perform the lactate assay on the collected medium according to the kit manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measurement and Analysis: Measure the absorbance or fluorescence and calculate the lactate concentration based on a standard curve. Normalize the results to the cell number.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed WT and PKM2-KO cells in opaque-walled 96-well plates. After 24 hours, treat with a serial dilution of PKM2 Inhibitor X, TEPP-46, or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Luminescence Measurement: Shake the plates for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 values.
PKM2 Signaling and Metabolic Pathway
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and how its activity is modulated by inhibitors and activators.
By following this guide, researchers can effectively validate the on-target effects of novel PKM2 modulators, providing a solid foundation for further preclinical and clinical development. The use of CRISPR/Cas9 is indispensable for distinguishing true on-target activity from off-target effects, ensuring the scientific rigor of drug discovery programs targeting cancer metabolism.
References
- 1. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. lncRNA HITT Inhibits Lactate Production by Repressing PKM2 Oligomerization to Reduce Tumor Growth and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
A Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown of Pyruvate Kinase M2
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Pyruvate Kinase M2 (PKM2) is critical for advancing cancer metabolism research. This guide provides an objective comparison between the use of the small molecule inhibitor Pkm2-IN-5 and genetic knockdown techniques to modulate PKM2 function. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from other well-characterized PKM2 inhibitors to represent the pharmacological approach, with appropriate caveats.
Introduction to PKM2 Modulation
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells. It plays a pivotal role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic reprogramming supports rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors. The two primary methods for interrogating and targeting PKM2 function are pharmacological inhibition with small molecules and genetic knockdown using techniques like siRNA.
This compound is a small molecule identified as an inhibitor of PKM2. It has a reported IC50 of greater than 70 μM, suggesting it is a relatively weak inhibitor. Its chemical formula is C16H15NO3S, with a molecular weight of 301.36 g/mol .
Genetic knockdown of PKM2 typically involves the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically degrade PKM2 mRNA, thereby reducing its protein expression. This method offers high specificity for the target protein.
Comparative Data on Cellular Effects
The following tables summarize the quantitative effects of pharmacological inhibition and genetic knockdown of PKM2 on various cellular processes.
| Parameter | Pharmacological Inhibition (Representative Inhibitors) | Genetic Knockdown (siRNA) | References |
| Cell Viability | Dose-dependent reduction in various cancer cell lines. | Significant reduction in cell viability. | [1] |
| Glycolysis | Decreased glucose uptake and lactate (B86563) production. | Significant reduction in glucose uptake and lactate production. | [1][2] |
| ATP Production | Reduced cellular ATP levels. | Significant decrease in total ATP production. | [3] |
| Mitochondrial Respiration | Can lead to a partial switch to oxidative phosphorylation. | Increased oxygen consumption rate, indicating a shift towards mitochondrial respiration. | [2][3] |
| Cell Proliferation | Inhibition of cell proliferation. | Significant inhibition of cell proliferation and colony formation. | [3] |
| Apoptosis/Autophagy | Induction of apoptosis and/or autophagy. | Can induce autophagy and apoptosis. | [1] |
Signaling Pathways and Molecular Mechanisms
Both pharmacological inhibition and genetic knockdown of PKM2 impact key cellular signaling pathways that regulate metabolism, proliferation, and survival.
Logical Flow of PKM2 Targeting Strategies
Caption: Comparison of the general mechanisms of action.
Downstream Signaling Cascade upon PKM2 Inhibition/Knockdown
Caption: Key downstream signaling events following PKM2 targeting.
Experimental Protocols
Genetic Knockdown of PKM2 using siRNA
-
Cell Culture: Plate cancer cells (e.g., A549, SK-OV-3) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
Prepare two tubes. In tube 1, dilute PKM2-specific siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In tube 2, dilute a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium and incubate for 5 minutes.
-
Combine the contents of both tubes and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Verification of Knockdown: Assess PKM2 protein levels by Western blotting to confirm successful knockdown.
Pharmacological Inhibition of PKM2
-
Cell Culture: Seed cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolic assays).
-
Treatment:
-
Prepare a stock solution of the PKM2 inhibitor (e.g., Compound 3K) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Replace the existing medium with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO) group.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Downstream Assays: Perform cellular and metabolic assays as described below.
Key Experimental Assays
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Lactate Production Assay:
-
Collect the cell culture medium after the treatment period.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content.
-
-
Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PKM2 and other proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow for Comparing Inhibition vs. Knockdown
Caption: A typical experimental workflow.
Concluding Remarks
Both pharmacological inhibition and genetic knockdown are powerful tools for studying and targeting PKM2. Genetic knockdown offers high specificity and is invaluable for target validation. Pharmacological inhibitors, once validated, provide a more therapeutically relevant approach. While specific data for this compound is sparse, the broader class of PKM2 inhibitors demonstrates convergent effects with genetic knockdown, primarily through the disruption of cancer cell metabolism. Future studies on more potent and specific PKM2 inhibitors are warranted to fully exploit this therapeutic target.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Knockdown of Pyruvate Kinase M2 Inhibits Cell Proliferation, Metabolism, and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Activators in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of two well-characterized small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), TEPP-46 and DASA-58, across various cancer cell lines. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance and to provide detailed experimental context.
Introduction to PKM2 Activation in Cancer Therapy
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It primarily exists in a low-activity dimeric form, which contributes to the Warburg effect by slowing the final step of glycolysis. This metabolic shift allows for the accumulation of glycolytic intermediates that are funneled into anabolic pathways, supporting rapid cell proliferation.[1] Small-molecule activators that stabilize the highly active tetrameric form of PKM2 are being investigated as a therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[2][3] This guide focuses on the comparative efficacy of TEPP-46 and DASA-58, two prominent PKM2 activators.
PKM2 Signaling Pathway and Activator Mechanism of Action
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the mechanism by which small-molecule activators exert their effects.
Caption: PKM2 exists in a dynamic equilibrium between a low-activity dimer, which promotes anabolic biosynthesis and acts as a nuclear transcriptional co-activator, and a high-activity tetramer. PKM2 activators stabilize the tetrameric form, enhancing the conversion of PEP to pyruvate, thereby reversing the Warburg effect.
Comparative Activity of PKM2 Activators
The following tables summarize the activity of TEPP-46 and DASA-58 in various cancer cell lines.
Table 1: In Vitro Efficacy of PKM2 Activators
| Compound | Cancer Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| TEPP-46 | H1299 (Lung) | Glucose Consumption | 30 µM | Increased glucose consumption after 48h.[4][5] | [4][5] |
| H1299 (Lung) | Lactate Secretion | 30 µM | Increased lactate secretion after 24h.[4][5] | [4][5] | |
| A549 (Lung) | Cell Viability (MTT) | >100 µM | No significant cytotoxicity after 48h.[6] | [6] | |
| C6 (Glioma) | Cell Viability (MTT) | 81.8 µM (IC50) | Cytotoxicity observed.[6] | [6] | |
| MDA-MB-231, MDA-MB-468, MCF7 (Breast) | Cell Viability (MTT) | 30 µM | No significant effect alone; reduced viability in combination with 2-DG.[7] | [7] | |
| DASA-58 | MDA-MB-231, MDA-MB-468, HCC1443, T47-D, MCF7 (Breast) | Pyruvate Kinase Activity | 15 µM | Enhanced pyruvate kinase activity.[8][9] | [8][9] |
| MDA-MB-231, MDA-MB-468, HCC1443, T47-D, MCF7 (Breast) | Cell Proliferation | 15 µM | No clear effect on proliferation.[8][9] | [8][9] | |
| SCC-9, BHY (Head and Neck) | Cell Viability (Crystal Violet) | Up to 100 µM | No cytotoxic effect.[10] | [10] | |
| BHY (Head and Neck) | Glycolytic Rate | Not specified | Enhanced basal and compensatory glycolysis.[11] | [11] |
Table 2: Activation Potency of PKM2 Activators
| Compound | Parameter | Value | Notes | Reference |
| TEPP-46 | AC50 | 92 nM | Potent and selective for PKM2 over PKM1, PKL, and PKR.[6] | [6] |
| DASA-58 | AC50 | Not explicitly stated in search results | Allosteric activator.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays mentioned in this guide.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates.
-
Cell Lysis: Cancer cells are cultured to a desired confluency and then harvested. The cells are lysed using a suitable lysis buffer to release intracellular proteins, including PKM2.
-
Reaction Mixture: The cell lysate is added to a reaction mixture typically containing phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), and NADH.
-
Kinetic Measurement: The conversion of PEP to pyruvate by PKM2 is coupled to the LDH-mediated conversion of pyruvate to lactate, which oxidizes NADH to NAD+. The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of NADH decrease is proportional to the PK activity. The activity is often normalized to the total protein concentration in the lysate. For activator studies, the assay is performed in the presence and absence of the compound.[12]
Cell Viability/Proliferation Assays (MTT, Crystal Violet)
These assays assess the impact of PKM2 activators on the growth and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the PKM2 activator or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Staining and Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[7]
-
Crystal Violet Assay: The cells are fixed and then stained with crystal violet solution, which stains the nuclei of adherent cells. After washing and solubilizing the dye, the absorbance is measured, which is proportional to the cell number.[10]
-
-
Data Analysis: The absorbance readings from treated cells are compared to the vehicle-treated control cells to determine the effect on cell viability. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be calculated from dose-response curves.[13]
Experimental Workflow for Evaluating PKM2 Activators
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PKM2 activator.
Caption: A generalized workflow for the preclinical assessment of PKM2 activators, starting from initial biochemical screening to in vivo efficacy studies.
Comparative Summary of TEPP-46 and DASA-58
The following diagram provides a logical comparison of the two activators based on the available data.
Caption: A logical comparison highlighting the key reported properties of TEPP-46 and DASA-58 as PKM2 activators in cancer cell lines.
Conclusion
Both TEPP-46 and DASA-58 are effective activators of PKM2, successfully demonstrating the ability to enhance the enzyme's activity in various cancer cell lines. TEPP-46 is a highly potent activator with a defined AC50 value.[6] While neither compound generally exhibits strong single-agent cytotoxicity under standard culture conditions, their ability to modulate cancer cell metabolism is evident.[4][5][11] Notably, the metabolic reprogramming induced by these activators, such as increased glucose consumption, can create vulnerabilities that may be exploited in combination therapies, as demonstrated by the synergy of TEPP-46 with the glycolysis inhibitor 2-deoxy-D-glucose.[4][5] Further research is warranted to explore the full therapeutic potential of PKM2 activators, both as monotherapies in specific cancer contexts and as part of rational combination strategies.
References
- 1. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Profile of Pkm2-IN-5 Versus Allosteric Modulators of Pyruvate Kinase M2
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2), a critical enzyme in the glycolytic pathway, has emerged as a significant target in therapeutic research, particularly in oncology. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with ATP production. Uniquely, PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[1] In cancer cells, the enzyme predominantly exists in the dimeric state, which slows down glycolysis and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[1][2]
Modulating the activity of PKM2 with small molecules presents a compelling strategy to interfere with cancer metabolism. This can be achieved through two primary mechanisms: inhibition, which further reduces enzymatic activity, or allosteric activation, which forces the enzyme into its highly active tetrameric state. This guide provides a detailed comparison of Pkm2-IN-5, a known inhibitor, with various allosteric activators, offering a quantitative analysis of their performance, detailed experimental protocols, and visual diagrams of the underlying biological and experimental frameworks.
Mechanism of Action: Inhibitors vs. Allosteric Activators
PKM2 Inhibitors (e.g., this compound, Shikonin)
Inhibitors of PKM2 act to reduce or block its catalytic activity. This can be achieved through various mechanisms, including competing with substrates at the active site or binding to other sites that prevent the enzyme from adopting its active conformation. By further suppressing PKM2 activity, these compounds aim to starve cancer cells of the energy and biosynthetic precursors needed for growth and survival, ultimately inducing apoptosis or autophagy. This compound is a selective inhibitor of PKM2. Natural products like Shikonin and its analogs also act as potent and specific inhibitors of PKM2.[3]
PKM2 Allosteric Activators (e.g., TEPP-46, DASA-58)
In contrast, allosteric activators bind to a site on PKM2 distinct from the active site, inducing a conformational change that stabilizes the highly active tetrameric form.[4][5] This mimics the effect of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[6] Forcing PKM2 into its tetrameric state reverses the Warburg effect by promoting the rapid conversion of PEP to pyruvate, thereby increasing ATP production but limiting the availability of glycolytic intermediates for anabolic processes.[2] This metabolic shift can suppress tumor growth and is the primary mechanism for activators like TEPP-46 and DASA-58.[5]
Data Presentation: Quantitative Comparison of PKM2 Modulators
The efficacy of PKM2 modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for inhibitors or their half-maximal activation concentration (AC50 or EC50) for activators. The table below summarizes the biochemical potency of this compound and a selection of other well-characterized PKM2 modulators.
| Compound | Modulator Type | Target | IC50 / AC50 (Biochemical) | Selectivity Notes |
| This compound | Inhibitor | PKM2 | 2.95 µM (IC50) | Selective over PKM1 (IC50 = 16.71 µM) and PKLR (IC50 = 8.2 µM). |
| Shikonin | Inhibitor | PKM2 | Potent inhibitor; cellular IC50 in Eca109 cells is 19.9 µM.[7][8] | Selective; does not inhibit PKM1 or PKL at concentrations that inhibit over 50% of PKM2.[3] |
| Resveratrol | Inhibitor | PKM2 | 3.07 µM (IC50)[9] | Also affects other cellular pathways.[10] |
| Alkannin | Inhibitor | PKM2 | Potent and specific inhibitor.[3] | Selective over PKM1 and PKL.[3] |
| TEPP-46 | Activator | PKM2 | 92 nM (AC50) [4][11] | Highly selective over PKM1, PKR, and PKL.[12] |
| DASA-58 | Activator | PKM2 | 38 nM (AC50) [13][14] | Selective for PKM2; does not activate PKM1.[5] |
| FBP (Endogenous) | Activator | PKM2 | 7.0 µM (AC50)[15] | Natural allosteric activator. |
Visualization of PKM2 Signaling Pathway
The diagram below illustrates the central role of PKM2 in regulating the metabolic fate of glucose. It highlights the equilibrium between the dimeric and tetrameric states and shows how different modulators shift this balance to alter cellular metabolism.
Caption: PKM2 metabolic regulation and points of modulation.
Experimental Protocols
Accurate determination of the inhibitory or activation profile of compounds targeting PKM2 relies on robust biochemical assays. The two most common methods are the lactate (B86563) dehydrogenase (LDH)-coupled assay and the luciferase-based ATP detection assay.
1. Lactate Dehydrogenase (LDH)-Coupled Enzyme Assay (Kinetic)
This is an indirect, continuous spectrophotometric assay that measures the rate of pyruvate production by coupling it to the activity of lactate dehydrogenase (LDH).
-
Principle: PKM2 produces pyruvate from PEP. In the presence of excess LDH and NADH, the pyruvate is immediately converted to lactate, a reaction that oxidizes NADH to NAD+. The rate of this reaction is directly proportional to the PKM2 activity and can be monitored by measuring the decrease in absorbance of NADH at 340 nm.[16]
-
Reagents & Setup:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Recombinant human PKM2 protein (e.g., 4 nM final concentration).
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (B83284) (ADP) at concentrations around their Km values (e.g., 200 µM each).
-
Coupling Enzyme/Substrate: Lactate Dehydrogenase (e.g., 200 U/mL) and NADH (e.g., 200 µM).
-
Test Compound: this compound or allosteric modulator, typically prepared in a serial dilution in DMSO.
-
-
Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, PKM2 enzyme, LDH, NADH, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to PKM2.
-
Initiate the reaction by adding a mixture of the substrates (PEP and ADP).
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-20 minutes.
-
The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve.
-
Data is normalized to controls (DMSO for 100% activity, no enzyme for 0% activity), and IC50/AC50 values are determined by fitting the dose-response data to a suitable equation.
-
2. Luciferase-Based ATP Detection Assay (End-Point)
This is a direct, highly sensitive luminescent assay that measures the amount of ATP produced by the PKM2 reaction.
-
Principle: The amount of ATP generated by PKM2 is quantified using a luciferase enzyme, which produces light in an ATP-dependent reaction. The luminescent signal is directly proportional to the PKM2 activity. This method is less prone to compound interference from absorbance or fluorescence.[15]
-
Reagents & Setup:
-
Assay Buffer: Same as the LDH-coupled assay.
-
Recombinant human PKM2 protein.
-
Substrates: PEP and ADP.
-
Test Compound: Serial dilution of the modulator.
-
Detection Reagent: A commercial ATP detection reagent containing luciferase and luciferin (B1168401) (e.g., Kinase-Glo®).
-
-
Procedure:
-
In a 96-well opaque plate, add assay buffer, PKM2 enzyme, substrates (PEP and ADP), and the test compound.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at room temperature.
-
Stop the PKM2 reaction and initiate the luminescence reaction by adding the ATP detection reagent. The reagent typically contains a detergent to lyse cells (if used in a cellular context) and inhibitors to stop the PKM2 reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50/AC50 values after normalizing the data to positive and negative controls.
-
Visualization of Experimental Workflow
The following diagram outlines a standard workflow for identifying and characterizing novel PKM2 modulators, from initial screening to in-cell validation.
Caption: A typical workflow for PKM2 modulator discovery.
References
- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Inhibits Cancer Cell Metabolism by Down Regulating Pyruvate Kinase M2 via Inhibition of Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. israelsenlab.org [israelsenlab.org]
- 15. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PKM2 Inhibitor Potency: A Comparative Guide
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of a potent Pyruvate (B1213749) Kinase M2 (PKM2) inhibitor against other known inhibitors. While this guide was initiated to verify the IC50 of a compound designated "Pkm2-IN-5," a thorough literature search did not yield specific data for a molecule with this exact identifier. However, significant data exists for a potent naphthoquinone-based PKM2 inhibitor, which for the purpose of this guide will be referred to as "PKM2 Inhibitor." This document aims to provide researchers, scientists, and drug development professionals with an objective comparison of its performance with alternative compounds, supported by experimental data.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism.[1] Its role in promoting anabolic processes to support cell proliferation has made it an attractive target for cancer therapy.[2] This guide summarizes the inhibitory potency of various compounds against PKM2, details the experimental protocols for IC50 determination, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparison of PKM2 Inhibitor IC50 Values
The following table summarizes the reported IC50 values for the primary "PKM2 Inhibitor" and a selection of other molecules known to inhibit PKM2 activity. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a standard measure of inhibitor potency.
| Compound | IC50 (µM) against PKM2 | Selectivity Notes | Reference |
| PKM2 Inhibitor | 2.95 | Selective over PKM1 (IC50 = 16.71 µM) and PKLR (IC50 = 8.2 µM) | [3] |
| TLSC702 | 2 | Benzothiazole-based molecule | [3] |
| Suramin | 33 | Also inhibits PKM1 (IC50 = 20 µM) and PKL (IC50 = 2.2 µM) | |
| Indoprofen | 21 | --- | |
| Nalidixic Acid | 53 | --- | |
| Polydatin | 128 | --- | |
| L-Phenylalanine | 240 | Endogenous amino acid inhibitor |
This table provides a comparative overview of the potency of different PKM2 inhibitors. A lower IC50 value indicates a higher potency.
The primary "PKM2 Inhibitor" demonstrates significant potency with an IC50 of 2.95 µM and notable selectivity for PKM2 over the M1 isoform (PKM1) and the liver and red blood cell isoform (PKLR). This selectivity is a desirable characteristic for a therapeutic candidate, as it may reduce off-target effects. Other compounds, such as the amino acid L-phenylalanine, act as endogenous inhibitors but with much lower potency.
Experimental Protocols
Accurate determination of IC50 values is critical for the preclinical evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the characterization of PKM2 inhibitors.
1. PKM2 Enzyme Activity Assay (LDH-Coupled)
This is a common in vitro assay to measure the enzymatic activity of PKM2 and the potency of inhibitors. The production of pyruvate by PKM2 is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored spectrophotometrically.
-
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ by LDH is proportional to the pyruvate produced by PKM2. Inhibitors of PKM2 will decrease the rate of this reaction.
-
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP) - substrate
-
Adenosine diphosphate (B83284) (ADP) - substrate
-
Lactate Dehydrogenase (LDH) - coupling enzyme
-
Nicotinamide adenine (B156593) dinucleotide (NADH) - cofactor for LDH
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., Tris-HCl with KCl, MgCl2, and Fructose-1,6-bisphosphate (FBP) as an allosteric activator)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no PKM2 enzyme).
-
Initiate the reaction by adding the recombinant PKM2 enzyme to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).
-
2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines that express PKM2.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., HCT116, HeLa, H1299)
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent solution)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the cytotoxic IC50 value.
-
Mandatory Visualization
The following diagrams were generated using the DOT language to illustrate key pathways and workflows.
Caption: Experimental workflows for determining IC50 values.
Caption: Simplified PKM2 signaling and metabolic pathway.
PKM2 is a central node in cancer metabolism, regulated by major oncogenic signaling pathways such as the PI3K/AKT/mTOR axis. Growth factor signaling can lead to the upregulation of transcription factors like HIF-1α and c-Myc, which in turn increase the expression of the PKM gene and promote the splicing of the M2 isoform. The less active dimeric form of PKM2 slows down the final step of glycolysis, causing a buildup of glycolytic intermediates that are then shunted into anabolic pathways. This metabolic reprogramming, known as the Warburg effect, provides the necessary building blocks for rapid cell proliferation. Inhibitors of PKM2 aim to counteract this effect.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Pkm2-IN-5
This document provides critical safety and logistical information for the proper disposal of the pyruvate (B1213749) kinase M2 (PKM2) inhibitor, Pkm2-IN-5. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: The name "this compound" may not be a standardized identifier. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use before handling or disposal. The following guidelines are based on general best practices for the disposal of potent, research-grade kinase inhibitors.
Safety and Handling Precautions
Proper handling is the first step in safe disposal. Before beginning any disposal procedure, ensure all recommended safety precautions are in place.
| Precaution Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves, protective clothing to prevent skin exposure, and eye/face protection (conforming to 29 CFR 1910.133 or European Standard EN166). | [1] |
| Engineering Controls | Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. | [1][2] |
| General Handling | Avoid direct contact with skin, eyes, and clothing. Prevent ingestion and inhalation by following good industrial hygiene and safety practices. | [1] |
| Storage | Store the compound in a tightly sealed container in a freezer, away from heat, sparks, open flames, and other ignition sources. | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound, like many kinase inhibitors, requires treatment as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated solutions, and any grossly contaminated labware (e.g., pipette tips, tubes), as hazardous waste.
-
Segregate this waste from other waste streams to await proper disposal.
-
-
Containerization:
-
Place solid waste into a clearly labeled, sealable hazardous waste container.
-
Collect liquid waste (e.g., solutions in organic solvents) in a separate, compatible, and properly labeled hazardous waste container.
-
Ensure containers are in good condition and compatible with the chemical.
-
-
Labeling:
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Visualization
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pkm2-IN-5
Essential Safety and Handling Guide for Pkm2-IN-5
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 904457-46-1) was publicly available at the time of this writing. The following information is compiled from safety data for similar compounds, including other PKM2 modulators and general protein kinase inhibitors. It is imperative to obtain the specific SDS from your supplier before handling this compound and to conduct a thorough risk assessment. The guidance provided here is for informational purposes and should not replace the specific instructions from a certified SDS.
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound.
| Control Type | Specification |
| Ventilation | Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or aerosols.[1] |
| Eye Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Avoid direct contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[1] Do not ingest or inhale the compound.[1] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly sealed container in a freezer, as recommended for similar compounds.[1] Keep away from heat, sparks, and open flames.[1] |
| Spill Response | In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up solid spills carefully to avoid creating dust and place in a sealed container for disposal.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, pipette tips, containers) should be considered hazardous waste and disposed of accordingly. |
| Container Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[1] |
Understanding the Role of PKM2 in Cellular Processes
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis that is highly expressed in cancer cells and plays a central role in metabolic reprogramming.[3] Understanding its function and regulation is crucial for researchers working with PKM2 inhibitors like this compound.
PKM2 and the Warburg Effect
The diagram below illustrates the pivotal role of PKM2 in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. The less active dimeric form of PKM2 slows down the final step of glycolysis, leading to the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways to support cell proliferation.[3]
Caption: PKM2's role in diverting glycolytic intermediates to anabolic pathways.
Allosteric Regulation of PKM2
PKM2 activity is allosterically regulated, primarily through its oligomeric state. The enzyme exists in equilibrium between a highly active tetrameric form and a less active dimeric form.[4] Fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate, promotes the formation of the active tetramer, while binding of phosphotyrosine-containing proteins favors the inactive dimer.[3]
Caption: Allosteric regulation of PKM2 between its dimeric and tetrameric states.
Non-Glycolytic Functions of Nuclear PKM2
Beyond its metabolic role in the cytoplasm, the dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator to promote tumor growth.[5]
Caption: Nuclear functions of dimeric PKM2 as a protein kinase and transcriptional co-activator.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
